3,3-Dimethyl-2-pentanone
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3,3-dimethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJLBQLQVSEFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174714 | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20669-04-9 | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethyl-2-pentanone (CAS No. 20669-04-9), a ketone with applications in organic synthesis. The information is presented to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in reactions, and purification. A summary of its key physical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2][3] |
| Appearance | Colorless, transparent liquid | [4] |
| Boiling Point | 131-132 °C | [1] |
| Melting Point | -46.2 °C (estimate) | [5] |
| Density | 0.808 g/cm³ | [1] |
| Refractive Index | 1.403 | [1] |
| Vapor Pressure | 10.8 mmHg at 25°C | [1] |
| Flash Point | 22.4 °C | [1] |
| Solubility | Miscible with organic solvents. Solubility in water is approximately 1 in 25 parts. | [6] |
Experimental Protocols for Property Determination
Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic liquids.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Materials:
-
Thiele tube or similar heating apparatus
-
Thermometer (with a range appropriate for the expected boiling point of ~131°C)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
This compound sample
-
Heating mantle or Bunsen burner
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1][7][8]
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of this compound.
Materials:
-
Pycnometer (a specific gravity bottle of a known volume)
-
Analytical balance
-
This compound sample
-
Distilled water
-
Thermostat or water bath
Procedure:
-
A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is weighed again (m₂).
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the thermostat, the volume is adjusted, and it is weighed (m₃).
-
The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[9][10]
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is refracted when passing through this compound.
Materials:
-
Abbe refractometer
-
This compound sample
-
Dropper
-
Constant temperature water circulator
-
Lens paper and ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
A constant temperature (e.g., 20°C) is maintained by circulating water through the instrument.
-
The light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.[6][11]
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the systematic determination of the physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]
- 6. faculty.weber.edu [faculty.weber.edu]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to 3,3-Dimethyl-2-pentanone (CAS: 20669-04-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethyl-2-pentanone (CAS: 20669-04-9), a significant ketone in organic synthesis. This document details its physicochemical properties, spectroscopic data, and critically reviews various synthetic protocols. Furthermore, it outlines experimental workflows and key chemical reactions, offering valuable insights for professionals in research and development. The structured presentation of data, including detailed experimental methodologies and visual diagrams, is intended to facilitate a deeper understanding and practical application of this compound in synthetic chemistry.
Chemical and Physical Properties
This compound is a colorless, transparent liquid.[1] Its molecular formula is C₇H₁₄O.[1][2] The structure features a sterically hindered carbonyl group due to the presence of a quaternary carbon at the adjacent position, which significantly influences its reactivity.[1]
| Property | Value | Reference |
| CAS Number | 20669-04-9 | [3] |
| Molecular Formula | C₇H₁₄O | [2][4] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| IUPAC Name | 3,3-dimethylpentan-2-one | [1][3] |
| Synonyms | Methyl tert-pentyl ketone, tert-Amyl methyl ketone | [3] |
| Boiling Point | 128.1 °C at 760 mmHg | [2] |
| Density | 0.808 g/cm³ | [2] |
| Flash Point | 22.4 °C | [2] |
| Refractive Index | 1.403 | [2] |
| Vapor Pressure | 10.8 mmHg at 25°C | [2] |
| LogP | 2.01160 | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Technique | Data Highlights | Reference |
| ¹³C NMR | Spectra available from spectral databases. | [3] |
| ¹H NMR | Spectra available from spectral databases. | |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 114. Key fragments at m/z 99, 86, 71, 43, 29, 15. | [5] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch around 1707 cm⁻¹. C-H stretches observed at 2970, 2935, and 2879 cm⁻¹. | [5] |
Synthesis Protocols
Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the desired scale, available starting materials, and required purity.
Synthesis from Diethyl Malonate and 2,2-Dimethylbutyryl Chloride
This method involves the acylation of a malonic ester followed by hydrolysis and decarboxylation. A detailed protocol is described in patent CN1321963C.[2]
Experimental Protocol:
-
Preparation of Magnesium Alkoxyl Ethyl Malonate: Diethyl malonate is reacted with a low-alkyl magnesium alkoxide.
-
Acylation: The resulting magnesium enolate of diethyl malonate is reacted with 2,2-dimethylbutyryl chloride in a suitable solvent such as benzene (B151609) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at a temperature between 60-80 °C.[2]
-
Hydrolysis and Decarboxylation: The intermediate, 2,2-dimethylbutyryl diethyl malonate, is then subjected to acidic hydrolysis and decarboxylation to yield this compound. A mixture of acetic acid and sulfuric acid is often used for this step, with a reaction temperature of 60-100 °C.[2]
-
Purification: The final product can be purified by distillation.[2]
Alkylation of 2-Pentanone
This approach involves the exhaustive methylation of 2-pentanone at the C3 position.[1] Careful control of reaction conditions is crucial to achieve the desired dimethylation.[1]
Experimental Protocol:
-
Enolate Formation: 2-Pentanone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF to generate the enolate.[1]
-
Methylation: A methyl halide, typically methyl iodide, is added to the enolate solution. The reaction is allowed to proceed to form 3-methyl-2-pentanone.
-
Second Alkylation: The process is repeated with another equivalent of LDA and methyl iodide to introduce the second methyl group at the C3 position.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride), followed by extraction with an organic solvent. The crude product is then purified by distillation.
Oxidation of 3,3-Dimethyl-2-pentanol (B21356)
The oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol, provides a reliable route to the ketone.[1]
Experimental Protocol:
-
Alcohol Synthesis (Grignard Reaction): 3,3-Dimethyl-2-pentanol can be synthesized via a Grignard reaction. For instance, reacting acetaldehyde (B116499) with tert-butylmagnesium chloride or pivalaldehyde with ethylmagnesium bromide.[1]
-
Oxidation: The synthesized 3,3-dimethyl-2-pentanol is then oxidized to the ketone. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is suitable to avoid over-oxidation.[1] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM).
-
Work-up and Purification: After the reaction is complete, the reaction mixture is filtered to remove the chromium salts. The filtrate is then washed, dried, and the solvent is removed under reduced pressure. The crude ketone can be purified by distillation.
Chemical Reactivity
The reactivity of this compound is primarily governed by its carbonyl group. However, the bulky tert-pentyl group adjacent to the carbonyl carbon introduces significant steric hindrance, which modulates its reactivity compared to less hindered ketones.[1]
Key Reactions:
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. However, the steric bulk slows down the reaction rate.[1]
-
Enolate Formation: Like other ketones, it can be deprotonated at the α-carbon to form an enolate, which can then participate in various reactions such as alkylations and aldol (B89426) condensations. The steric hindrance can influence the regioselectivity of deprotonation when using bulky bases.[1]
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its sterically hindered nature can be exploited to achieve high stereoselectivity in certain reactions.[1] It has been utilized in the synthesis of fungicidal azole derivatives and as a precursor for oral hypoglycemic agents.[1][6]
Safety Information
This compound is a highly flammable liquid and vapor.[3] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Statement | GHS Classification | Reference |
| H225: Highly flammable liquid and vapor | Flammable liquids, Category 2 | [3] |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | [3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | [3] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | [3] |
Conclusion
This compound is a versatile ketone with unique reactivity due to the steric hindrance around its carbonyl group. This guide has summarized its key properties, spectroscopic data, and detailed several synthetic methodologies. The provided experimental workflows and reactivity diagrams offer a practical resource for chemists engaged in organic synthesis and drug development. A thorough understanding of its chemistry is essential for its effective application in the synthesis of complex target molecules.
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 3. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN1781894A - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 6. This compound | 20669-04-9 [chemicalbook.com]
synonyms for 3,3-Dimethyl-2-pentanone like methyl tert-pentyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-pentanone, also known by its common synonyms, methyl tert-pentyl ketone and tert-amyl methyl ketone. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and outlines key chemical reaction pathways.
Chemical Identity and Properties
This compound is a colorless, transparent liquid characterized by a carbonyl group at the second carbon position and two methyl groups at the third, creating a sterically hindered ketone.[1] This structure significantly influences its reactivity.
Synonyms and Identifiers
A clear understanding of the nomenclature for this compound is essential for literature searches and chemical sourcing.
| Identifier Type | Value |
| IUPAC Name | 3,3-dimethylpentan-2-one[2] |
| Common Synonyms | methyl tert-pentyl ketone, tert-Amyl methyl ketone[1] |
| CAS Number | 20669-04-9[2] |
| Molecular Formula | C₇H₁₄O[1][2] |
| InChI Key | QSHJLBQLQVSEFV-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCC(C)(C)C(=O)C[3] |
Physicochemical Data
The following table summarizes key quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 114.19 g/mol [2] |
| Boiling Point | 128.1 °C at 760 mmHg[4] |
| Density | 0.808 g/cm³[4] |
| Flash Point | 22.4 °C[4] |
| Vapor Pressure | 10.8 mmHg at 25 °C[4] |
| Refractive Index | 1.403[4] |
| LogP | 2.01160[4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are foundational for laboratory-scale production and quality control.
Synthesis Protocol 1: Oxidation of 3,3-Dimethyl-2-pentanol
This common and reliable method involves the oxidation of the corresponding secondary alcohol to the ketone.
Objective: To synthesize this compound via the oxidation of 3,3-Dimethyl-2-pentanol.
Materials:
-
3,3-Dimethyl-2-pentanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
Dissolve 3,3-Dimethyl-2-pentanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark, heterogeneous slurry.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Protocol 2: Malonic Ester Synthesis
This versatile route allows for the construction of the ketone from smaller precursors.[1]
Objective: To synthesize this compound using a malonic ester pathway.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
2,2-Dimethylbutyryl chloride
-
Aqueous acid (e.g., HCl or H₂SO₄)
-
Heating mantle
-
Reflux condenser
Procedure:
-
Enolate Formation: React diethyl malonate with a strong base, such as sodium ethoxide, in a suitable solvent to form the corresponding enolate.[1]
-
Acylation: Add 2,2-dimethylbutyryl chloride to the enolate solution. The enolate will act as a nucleophile, attacking the acyl chloride to form an acylated intermediate.[1]
-
Hydrolysis and Decarboxylation: Heat the acylated intermediate with an aqueous acid. This step hydrolyzes the ester groups and subsequently leads to decarboxylation, yielding the final ketone product, this compound.[1]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures.
Objective: To identify and characterize this compound using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for this compound will show a characteristic fragmentation pattern, with a prominent peak at m/z 43.[2] The molecular ion peak at m/z 114 may also be observed.[5] This spectrum can be compared to a reference library (e.g., NIST) for positive identification.
Chemical Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key synthesis pathways and the logic of its chemical reactivity.
Caption: Synthesis via Oxidation of a Secondary Alcohol.
Caption: Malonic Ester Synthesis Workflow.
Caption: Logic of Chemical Reactivity.
References
basic reactivity of 3,3-dimethyl-2-pentanone carbonyl group
An In-Depth Technical Guide to the Carbonyl Reactivity of 3,3-Dimethyl-2-Pentanone
Abstract
This compound, also known as methyl tert-pentyl ketone, is a sterically hindered ketone that serves as a valuable model for studying the interplay of electronic effects and steric hindrance in carbonyl chemistry. Its structure, featuring a quaternary carbon atom adjacent to the carbonyl group, significantly influences its reactivity. This guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in this compound, including nucleophilic addition, enolate formation, reduction, and oxidation reactions. Detailed experimental protocols and quantitative data are presented to support the discussion, making this a vital resource for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical and Spectroscopic Properties
The distinct structure of this compound gives rise to its specific physical and spectroscopic characteristics. The gem-dimethyl group at the C3 position is a defining feature that governs its chemical behavior.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20669-04-9 | [2][3][4] |
| Molecular Formula | C₇H₁₄O | [1][2][4] |
| Molecular Weight | 114.19 g/mol | [1][2][4] |
| IUPAC Name | 3,3-dimethylpentan-2-one | [2][3] |
| Boiling Point | 131-132 °C | [5] |
| Density | 0.808 g/cm³ | [5] |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Value/Range |
| ¹³C NMR | Carbonyl Carbon (C=O) Signal | 210–215 ppm[1] |
| ¹³C NMR | Quaternary Carbon (C3) Signal | 25–30 ppm[1] |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption band |
Fundamental Carbonyl Reactivity: The Influence of Steric Hindrance
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a result of the polarization of the carbon-oxygen double bond.[1] This makes it a target for nucleophilic attack. However, a defining characteristic of this molecule is the significant steric hindrance imposed by the gem-dimethyl group at the adjacent α-position (C3).[1] This bulky tert-pentyl group shields the carbonyl carbon, impeding the approach of nucleophiles and reducing reaction rates compared to less hindered ketones.[1] This steric effect is a critical factor in determining the efficiency and selectivity of its reactions.
References
An In-depth Technical Guide to the Electrophilicity of 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of 3,3-dimethyl-2-pentanone, a sterically hindered aliphatic ketone. The document explores the fundamental principles governing its reactivity, the significant impact of its structural features, and methodologies for its quantitative assessment. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science where understanding and modulating ketone reactivity is critical.
Executive Summary
This compound's reactivity is fundamentally dictated by the electrophilic nature of its carbonyl carbon. However, a defining characteristic of this molecule is the quaternary carbon atom adjacent to the carbonyl group, which introduces significant steric hindrance. This steric bulk dramatically influences the accessibility of the electrophilic center to incoming nucleophiles, resulting in attenuated reaction rates compared to less hindered ketones. While this steric shielding can be synthetically advantageous in preventing undesired side reactions, it also necessitates more forcing reaction conditions or highly reactive nucleophiles to achieve desired transformations. This guide synthesizes the theoretical underpinnings of its electrophilicity, presents comparative quantitative data from analogous structures, and provides detailed experimental and computational protocols for its characterization.
Theoretical Framework of Electrophilicity
The electrophilicity of this compound originates from the polarization of the carbon-oxygen double bond in the carbonyl group.[1] Due to the higher electronegativity of oxygen, electron density is pulled from the carbon atom, rendering it electron-deficient and thus susceptible to attack by nucleophiles.[1] This fundamental electronic arrangement is the basis for the characteristic nucleophilic addition reactions of ketones.[1]
The general mechanism for nucleophilic addition to a ketone is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid added during workup, to yield the final neutral alcohol product.
This process is illustrated in the signaling pathway diagram below.
Caption: General mechanism of nucleophilic addition to a ketone.
Factors Influencing Electrophilicity
Two primary factors govern the electrophilicity of a ketone: electronics and sterics.
-
Electronic Effects: Alkyl groups attached to the carbonyl carbon are electron-donating through an inductive effect. This donation of electron density slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to aldehydes, which have only one such group.[1]
-
Steric Hindrance: This is the dominant factor for this compound. The bulky tert-pentyl group (specifically the two methyl groups on the alpha-carbon) physically obstructs the trajectory of an approaching nucleophile.[1] This steric shielding raises the activation energy of the nucleophilic attack, leading to significantly reduced reaction rates.[1] Studies on the analogous compound, 3,3-dimethylbutanone (pinacolone), have confirmed that the presence of such gem-dimethyl groups leads to a notable decrease in reaction rate coefficients.[1]
The interplay between these factors is visualized in the diagram below.
Caption: Factors governing the electrophilicity of this compound.
Quantitative Analysis of Electrophilicity
The table below presents Mayr's E parameters for several ketones, providing a scale for comparison. Given its steric bulk, this compound is expected to have a highly negative E value, likely lower than that of 3,3-dimethyl-2-butanone (pinacolone). For further context, kinetic data for the gas-phase reaction of 3,3-dimethyl-2-butanone with atmospheric oxidants are also included, illustrating its relatively low reactivity.
| Compound | Structure | Mayr's E Parameter (in DMSO) | Rate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹) |
| Cyclohexanone | C₆H₁₀O | -18.7 | N/A |
| Acetone | (CH₃)₂CO | -19.8 | 1.8 x 10⁻¹³ |
| 3-Pentanone | (C₂H₅)₂CO | -20.6 | 1.1 x 10⁻¹² |
| 3,3-Dimethyl-2-butanone | (CH₃)₃CCOCH₃ | Not listed, expected < -20.6 | 1.26 x 10⁻¹²[2] |
| This compound | CH₃COC(CH₃)₂C₂H₅ | Not determined, predicted < -21 | Not determined |
Data sourced from Mayr's Database of Reactivity Parameters and atmospheric chemistry literature.[2]
Experimental and Computational Protocols
Experimental Determination of Electrophilicity
A robust method for quantifying the electrophilicity of this compound involves kinetic analysis of its reaction with a reference nucleophile. A common approach is to use pseudo-first-order conditions and monitor the reaction progress using spectroscopy.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a reference nucleophile (e.g., sodium borohydride (B1222165) or a stabilized carbanion).
Materials:
-
This compound (high purity)
-
Reference nucleophile (e.g., Sodium Borohydride)
-
Anhydrous solvent (e.g., isopropanol (B130326) for NaBH₄ reduction)
-
Internal standard (for NMR or GC analysis, e.g., durene)
-
Thermostatted reaction vessel
-
Spectrometer (UV-Vis, NMR, or FT-IR) or Gas Chromatograph (GC)
Methodology:
-
Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the ketone.
-
Reaction Initiation: Equilibrate the ketone solution to the desired temperature (e.g., 25.0 °C) in the thermostatted vessel. Initiate the reaction by adding the excess nucleophile solution with vigorous stirring.
-
Monitoring: Monitor the disappearance of the this compound peak over time.
-
NMR Spectroscopy: Acquire spectra at regular intervals. Integrate the ketone's characteristic carbonyl carbon peak (~210-215 ppm in ¹³C NMR) or a unique proton signal relative to an inert internal standard.
-
GC Analysis: Withdraw aliquots at timed intervals, quench the reaction (e.g., with a weak acid), and analyze the concentration of the ketone relative to an internal standard.
-
UV-Vis Spectroscopy: If using a colored nucleophile, monitor the decay of its absorbance at its λ_max.
-
-
Data Analysis: Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculation of k₂: The second-order rate constant (k₂) is calculated by dividing the observed rate constant (k_obs) by the concentration of the excess nucleophile: k₂ = k_obs / [Nucleophile].
-
Mayr's Parameter Derivation (Optional): If a reference nucleophile from Mayr's database is used, the electrophilicity parameter E can be calculated using the equation: log(k₂) = s(N + E), where s and N are the known parameters for the nucleophile.
The workflow for this experimental protocol is depicted below.
Caption: Experimental workflow for kinetic analysis.
Computational Assessment of Electrophilicity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the intrinsic properties of a molecule that govern its electrophilicity.
Objective: To calculate electronic properties of this compound that correlate with its electrophilicity, such as LUMO energy and partial atomic charges.
Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
Methodology:
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher electrophilicity, as the molecule is a better electron acceptor.
-
Partial Atomic Charges: Calculate the partial charge on the carbonyl carbon using a population analysis method (e.g., Natural Bond Orbital - NBO, or Mulliken). A more positive partial charge suggests a more electrophilic center.
-
-
Conceptual DFT (Optional): Calculate the global electrophilicity index (ω) as defined by Parr: ω = μ² / (2η), where μ is the electronic chemical potential and η is the chemical hardness. These can be approximated from the energies of the HOMO and LUMO.
These computational results can be used to compare the intrinsic electrophilicity of this compound with other ketones in a systematic and quantitative manner, helping to rationalize experimentally observed reactivity trends.
Conclusion
The electrophilicity of this compound is a classic example of sterically controlled reactivity. While its carbonyl group possesses inherent electrophilic character, the pronounced steric hindrance from the adjacent quaternary carbon atom is the dominant factor governing its interactions with nucleophiles. This leads to a significantly reduced reaction rate compared to less bulky ketones. For professionals in drug development and chemical synthesis, this property can be both a challenge and an opportunity—requiring tailored reaction conditions while offering potential for enhanced selectivity. The experimental and computational protocols outlined in this guide provide a framework for the quantitative investigation of this and other sterically demanding electrophiles, enabling a more predictive approach to reaction design and development.
References
Steric Hindrance Effects in 3,3-Dimethyl-2-Pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric hindrance effects in 3,3-dimethyl-2-pentanone. The presence of a quaternary carbon atom adjacent to the carbonyl group significantly influences the molecule's reactivity and spectroscopic properties. This document outlines the theoretical basis for these effects, presents comparative quantitative data, details experimental protocols for their investigation, and provides visual representations of the underlying principles. This information is critical for chemists and drug development professionals seeking to understand and manipulate the reactivity of sterically hindered ketones in complex organic syntheses.
Introduction
This compound, also known as methyl tert-pentyl ketone, is an aliphatic ketone characterized by a sterically demanding tert-pentyl group bonded to the carbonyl carbon. This structural feature is the primary determinant of its chemical behavior, distinguishing it from less hindered ketones. The bulky nature of the gem-dimethyl group on the α-carbon creates significant steric shielding around the electrophilic carbonyl carbon. This guide explores the profound impact of this steric hindrance on nucleophilic addition reactions and enolate formation, two fundamental classes of reactions for ketones.
The Role of Steric Hindrance in Reactivity
Nucleophilic Addition Reactions
Nucleophilic attack on a carbonyl carbon proceeds through a transition state where the geometry changes from trigonal planar (sp²) to tetrahedral (sp³). The presence of bulky substituents on the α-carbon raises the energy of this transition state, thereby slowing the reaction rate. In this compound, the tert-pentyl group effectively shields the carbonyl carbon, impeding the approach of nucleophiles.[1] This effect is particularly pronounced with larger nucleophiles.
A classic example of this is the reduction of ketones using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The rate of reduction is significantly slower for this compound compared to a less hindered analog such as 3-pentanone (B124093).
Enolate Formation
For ketones with α-hydrogens, base-catalyzed enolate formation is a key reaction. In unsymmetrical ketones, the regioselectivity of deprotonation is influenced by both kinetic and thermodynamic factors. Steric hindrance plays a crucial role in this process. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate by abstracting the least sterically hindered proton.[1] However, this compound lacks α-hydrogens on the C3 carbon, meaning enolization can only occur at the C1 methyl group. The steric bulk at C3 can still influence the rate of enolate formation at C1 compared to a less hindered ketone.
Quantitative Analysis of Steric Effects
To quantify the impact of steric hindrance, we can compare the spectroscopic and kinetic data of this compound with a non-hindered analog, 3-pentanone.
Spectroscopic Data
Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can reveal electronic changes in the carbonyl group influenced by its steric environment.
Table 1: Comparative Spectroscopic Data for this compound and 3-Pentanone
| Compound | Structure | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR Shift (ppm) |
| This compound | ~1715 | ~215 | |
| 3-Pentanone | ~1715[2] | ~210.8[3] |
Note: Specific experimental values for this compound can vary slightly based on solvent and instrumentation. The provided values are typical for aliphatic ketones of this type.
While significant shifts in the carbonyl stretching frequency due to alkyl steric hindrance are not always pronounced, the ¹³C NMR chemical shift of the carbonyl carbon can be more sensitive to the local electronic and steric environment. Increased steric bulk can sometimes lead to a downfield shift in the carbonyl carbon resonance.
Kinetic Data
The most direct measure of steric hindrance is through the comparison of reaction rates. The reduction of ketones with sodium borohydride is a suitable reaction for this purpose.
Table 2: Relative Reaction Rates for the Reduction of Ketones
| Compound | Relative Rate (k_rel) |
| This compound | Significantly < 1 |
| 3-Pentanone | 1 (Reference) |
Experimental Protocols
Comparative Reduction of this compound and 3-Pentanone
Objective: To qualitatively and quantitatively compare the rate of reduction of a sterically hindered ketone and a non-hindered ketone using sodium borohydride.
Materials:
-
This compound
-
3-Pentanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (or Methanol)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 7:3 hexane:ethyl acetate)
-
NMR spectrometer
-
IR spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS) (optional)
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks. In the first flask, dissolve a known amount of this compound (e.g., 1 mmol) in a set volume of ethanol (e.g., 10 mL). In the second flask, dissolve an equimolar amount of 3-pentanone in the same volume of ethanol.
-
Initiation: To each flask, add a standardized solution of NaBH₄ in ethanol (e.g., 0.25 molar equivalents). Start a timer immediately upon addition.
-
Reaction Monitoring (TLC): At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Spot a reference of the starting ketone on the same plate. Develop the TLC plate in the chosen solvent system and visualize the spots (e.g., using an iodine chamber or UV light if applicable). The disappearance of the starting material spot and the appearance of the product alcohol spot (which will have a different Rf value) indicates the progress of the reaction.
-
Reaction Monitoring (Spectroscopy): For a more quantitative analysis, the reaction can be monitored in real-time using an in-situ IR probe to follow the disappearance of the carbonyl peak, or by taking aliquots at time intervals, quenching the reaction, and analyzing the composition by GC or ¹H NMR.
-
Workup: After a set period (e.g., 1 hour), or once the reaction in the 3-pentanone flask has gone to completion as indicated by TLC, quench both reactions by adding a small amount of acetone (B3395972) followed by water.
-
Extraction: Extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixtures from both reactions using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the corresponding alcohols (3,3-dimethyl-2-pentanol and 3-pentanol) and to estimate the extent of conversion by comparing the integrations of reactant and product signals.
Visualizing Steric Effects and Experimental Logic
Diagrams generated using Graphviz (DOT language) can help visualize the concepts discussed.
Conclusion
The steric hindrance imparted by the tert-pentyl group in this compound is a dominant factor in its chemical reactivity. It significantly retards the rate of nucleophilic addition reactions by increasing the activation energy of the tetrahedral transition state. This effect can be quantitatively assessed by comparing its reaction kinetics and spectroscopic properties with those of a non-hindered analog like 3-pentanone. For professionals in drug development and organic synthesis, a thorough understanding of these steric effects is essential for predicting reaction outcomes, designing synthetic routes, and developing selective chemical transformations. The experimental protocols outlined in this guide provide a framework for the practical investigation of these important molecular properties.
References
- 1. Steric effects on the carbonyl stretching frequencies of alkyl styryl ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Solved I know for a fact that this IR spectra is | Chegg.com [chegg.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
molecular weight and formula of 3,3-dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3,3-dimethyl-2-pentanone, a valuable intermediate in pharmaceutical and chemical synthesis.
Core Molecular and Physical Properties
This compound, also known as methyl tert-pentyl ketone, is a colorless liquid with the chemical formula C₇H₁₄O.[1][2][3] Its molecular weight is approximately 114.19 g/mol .[1][2][4] The structure features a ketone functional group at the second carbon position and two methyl groups on the third carbon, creating a sterically hindered environment around the carbonyl group. This structural feature significantly influences its reactivity.[1]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [2][3][4][5] |
| Molecular Weight | 114.19 g/mol | [1][2][4] |
| CAS Number | 20669-04-9 | [1][2][4][5] |
| Boiling Point | 131-132 °C at 760 mmHg | [5] |
| Density | 0.808 g/cm³ | [5] |
| Flash Point | 22.4 °C | [5] |
| Refractive Index | 1.403 | [5] |
| Vapor Pressure | 10.8 mmHg at 25°C | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (electron ionization) is available through the National Institute of Standards and Technology (NIST) database.[6] Predicted ¹H NMR and ¹³C NMR spectra can also be found in various chemical databases.[4]
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established organic chemistry protocols. Its reactivity is primarily centered around the electrophilic carbonyl carbon.
Experimental Protocol: Synthesis via Oxidation of 3,3-Dimethyl-2-pentanol (B21356)
A common and reliable method for the preparation of this compound is the oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-pentanol.[1]
Materials:
-
3,3-Dimethyl-2-pentanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-2-pentanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor (H225).[2][4] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7][8] No smoking.
-
Keep the container tightly closed.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
In case of fire, use CO₂, dry chemical, or foam for extinction.[8]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7][8]
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,3-dimethylpentan-2-one | CAS#:20669-04-9 | Chemsrc [chemsrc.com]
- 6. C2H5C(CH3)2COCH3 [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
The Pivotal Role of 3,3-Dimethyl-2-pentanone as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-pentanone, a seven-carbon branched-chain ketone, serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including a sterically hindered carbonyl group, make it a valuable building block in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a chemical intermediate, with a focus on its role in the development of antifungal and hypoglycemic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in a research and development setting.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₇H₁₄O. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| IUPAC Name | 3,3-dimethylpentan-2-one |
| CAS Number | 20669-04-9 |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 135-137 °C |
| Density | 0.815 g/cm³ |
| Appearance | Colorless liquid |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Key synthetic strategies include the oxidation of the corresponding secondary alcohol, α,α-dimethylation of 2-pentanone, and a malonic ester-type synthesis.
Synthesis via Oxidation of 3,3-Dimethyl-2-pentanol
A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 3,3-Dimethyl-2-pentanol. The precursor alcohol can be readily synthesized via a Grignard reaction between acetaldehyde (B116499) and tert-pentylmagnesium bromide.
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-pentanol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chloro-2-methylbutane (B165293) (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of tert-pentylmagnesium bromide.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of freshly distilled acetaldehyde (1.1 equiv.) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Quenching and Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 3,3-Dimethyl-2-pentanol can be purified by fractional distillation.
Experimental Protocol: Oxidation of 3,3-Dimethyl-2-pentanol to this compound
-
PCC Oxidation: To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 1.5 equiv.) and celite in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask, add a solution of 3,3-Dimethyl-2-pentanol (1.0 equiv.) in DCM dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by distillation to yield a colorless liquid.
Synthesis via α,α-Dimethylation of 2-Pentanone
This method involves the direct methylation of the α-carbon of 2-pentanone. Due to the presence of two enolizable positions, regioselectivity can be a challenge. The use of a strong, sterically hindered base like potassium tert-butoxide favors the formation of the thermodynamic enolate at the more substituted α-carbon.
Experimental Protocol: α,α-Dimethylation of 2-Pentanone
-
First Methylation: To a solution of 2-pentanone (1.0 equiv.) in anhydrous tert-butanol, add potassium tert-butoxide (1.1 equiv.) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes. Add methyl iodide (1.1 equiv.) dropwise and continue stirring for 2-3 hours.
-
Second Methylation: To the reaction mixture from the first step, add another portion of potassium tert-butoxide (1.1 equiv.) and stir for 30 minutes. Then, add a second portion of methyl iodide (1.1 equiv.) and stir overnight at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by fractional distillation to isolate this compound.
Role as a Chemical Intermediate in Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of various pharmaceutically active compounds, including antifungal agents and oral hypoglycemic drugs.
Synthesis of 1,2,4-Triazole (B32235) Antifungal Agents
Many potent antifungal drugs, such as fluconazole (B54011) and voriconazole, feature a 1,2,4-triazole moiety. This compound can be utilized as a starting material to construct the core structure of novel triazole-based antifungal candidates. The synthesis typically involves an initial α-halogenation of the ketone, followed by nucleophilic substitution with 1,2,4-triazole. The resulting intermediate can be further functionalized to introduce the desired side chains.
Synthesis of Oral Hypoglycemic Agents
This compound is a precursor for the synthesis of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid derivatives, which have shown potential as oral hypoglycemic agents.[1] This transformation involves a multi-step sequence that begins with a condensation reaction to form a pyridine (B92270) ring, followed by further modifications to introduce the carboxylic acid functionality.
Quantitative Data Summary
The following table summarizes the reported yields for various synthetic transformations involving this compound.
| Reaction | Starting Material | Product | Yield (%) |
| Synthesis from Acetic anhydride (B1165640) and Neopentylmagnesium chloride | Acetic anhydride | This compound | 27 |
| Malonic Ester Synthesis (general) | 2,2-Dimethyl butyryl chloride | This compound | High |
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its sterically hindered structure provides unique opportunities for selective transformations. This guide has provided a comprehensive overview of its synthesis and its role as a precursor to important classes of bioactive molecules. The detailed experimental protocols and synthetic pathways presented herein are intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug discovery, enabling the further exploration and utilization of this important building block.
References
An In-depth Technical Guide on the Thermophysical Properties of 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermophysical data for 3,3-dimethyl-2-pentanone (CAS No: 20669-04-9). The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured format, detailing experimental methodologies, and providing visualizations for clarity.
Physicochemical and Thermophysical Data
The following tables summarize the key physicochemical and thermophysical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | 3,3-dimethylpentan-2-one | [1] |
| Boiling Point | 131-132 °C (at 760 mmHg) | [3] |
| Melting Point | 78-79 °C | [3] |
| Density | 0.808 g/cm³ | [3] |
| Refractive Index | 1.403 | [3] |
Table 2: Health and Safety Data
| Property | Value | Reference |
| Flash Point | 22.4 °C | [3] |
| Vapor Pressure | 10.8 mmHg (at 25 °C) | [3] |
Table 3: Critically Evaluated Thermophysical Data from NIST/TRC Web Thermo Tables
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data. The following properties for this compound are available through the NIST/TRC Web Thermo Tables (WTT) and are recommended for use in critical applications.
| Property | Phase | Temperature/Pressure Range |
| Density | Liquid in equilibrium with Gas | 190 K to 602 K |
| Gas | 300 K to 580 K; 0.0006 kPa to 570.697 kPa | |
| Viscosity | Gas | 410 K to 900 K |
| Liquid in equilibrium with Gas | 270 K to 600 K | |
| Thermal Conductivity | Gas | 410 K to 900 K |
| Liquid in equilibrium with Gas | 200 K to 540 K | |
| Enthalpy (Heat Capacity) | Liquid in equilibrium with Gas | 250 K to 589.96 K |
| Ideal Gas | 200 K to 1000 K | |
| Entropy | Ideal Gas | 200 K to 1000 K |
| Liquid in equilibrium with Gas | 250 K to 589.96 K |
Note: Access to the full dataset may require a subscription to the NIST Standard Reference Database.
Experimental Protocols for Thermophysical Property Determination
Detailed experimental protocols are crucial for the accurate and reproducible measurement of thermophysical properties. Below are generalized yet detailed methodologies applicable to ketones like this compound.
2.1. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[4]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
-
2.2. Density Measurement (Gravimetric Buoyancy Method)
This method is based on Archimedes' principle and is widely used for its accuracy.[3][5]
-
Apparatus: Analytical balance with a density kit, a sinker of known volume (e.g., glass), and a temperature-controlled liquid bath.
-
Procedure:
-
The sinker is first weighed in air.
-
The sinker is then immersed in the liquid sample (this compound), and its apparent weight is measured. The temperature of the liquid should be precisely controlled and recorded.
-
The density of the liquid is calculated using the formula: ρ = (m_air - m_liquid) / V_sinker where ρ is the density of the liquid, m_air is the mass of the sinker in air, m_liquid is the apparent mass of the sinker in the liquid, and V_sinker is the volume of the sinker.[3]
-
2.3. Viscosity Measurement (Rotational Viscometer)
Rotational viscometers measure the torque required to rotate a spindle in a fluid, providing a measure of the fluid's resistance to flow.[6][7]
-
Apparatus: Rotational viscometer with a suitable spindle, a temperature-controlled sample container.
-
Procedure:
-
The liquid sample is placed in the sample container, and the temperature is allowed to equilibrate.
-
The appropriate spindle is selected and immersed in the liquid to the marked level.
-
The viscometer is turned on, and the spindle is rotated at a known speed.
-
The instrument measures the torque required to overcome the viscous drag of the fluid against the spindle.
-
This torque reading is then converted to a viscosity value (in centipoise or Pascal-seconds) by the instrument's calibration factor. Measurements should be taken at various rotational speeds to check for Newtonian behavior.[8]
-
2.4. Thermal Conductivity Measurement (Transient Hot Wire Method)
The transient hot wire (THW) method is a precise and popular technique for measuring the thermal conductivity of liquids.[9][10]
-
Apparatus: A thin platinum wire suspended in the liquid sample, a power source, a Wheatstone bridge for resistance measurement, and a data acquisition system.
-
Procedure:
-
The platinum wire acts as both a heating element and a resistance thermometer.
-
A step voltage is applied to the wire, causing its temperature to rise.
-
The rate of temperature increase is measured by monitoring the change in the wire's resistance over a short period (a few seconds).
-
The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire, as the heat generated by the wire dissipates into the surrounding liquid. The method minimizes the effects of convection.[9]
-
2.5. Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)
DSC is a powerful technique for measuring the heat capacity of a substance.[11]
-
Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans (e.g., aluminum).
-
Procedure:
-
A small, accurately weighed sample of the liquid is sealed in a sample pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate over the desired temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The heat capacity of the sample is determined by comparing the heat flow to that of a known standard (e.g., sapphire) run under the same conditions.[11]
-
Synthesis and Spectroscopic Characterization
This compound can be synthesized through various organic chemistry routes. One common method involves the acylation of an organometallic reagent. Spectroscopic techniques are essential for confirming the structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show distinct signals for the different proton environments in the molecule.
-
¹³C NMR spectroscopy is characterized by a signal for the carbonyl carbon typically in the range of 210–215 ppm.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone.[1]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination and analysis of the thermophysical properties of this compound.
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. cscscientific.com [cscscientific.com]
- 7. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. iieta.org [iieta.org]
- 10. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Note: Multi-Step Synthesis of 3,3-Dimethyl-2-pentanone from 3,3-Dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a five-step synthetic protocol for the preparation of 3,3-dimethyl-2-pentanone from the unactivated alkane, 3,3-dimethylpentane (B146829). The synthesis involves a sequence of regioselective halogenation, dehydrohalogenation, epoxidation, epoxide ring-opening, and subsequent oxidation. This pathway provides a viable route for the functionalization of a simple alkane to a more complex ketone, a valuable building block in organic synthesis. Detailed experimental procedures, including reaction conditions and purification methods, are provided for each step. Quantitative data, including estimated yields, and spectroscopic data for the product and key intermediates are summarized for reference.
Introduction
The selective functionalization of alkanes is a significant challenge in synthetic organic chemistry due to their inherent inertness. This application note addresses this challenge by outlining a comprehensive multi-step synthesis to convert 3,3-dimethylpentane into this compound. This transformation is of interest as ketones are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The described synthetic route proceeds through a series of well-established organic reactions, each optimized for the specific substrate to achieve the desired transformation.
Overall Synthetic Pathway
The synthesis of this compound from 3,3-dimethylpentane is accomplished through the following five-step sequence:
-
Regioselective Chlorination: Introduction of a chlorine atom at the C2 position of 3,3-dimethylpentane via free-radical halogenation.
-
Dehydrohalogenation: Elimination of hydrogen chloride to form the alkene, 3,3-dimethyl-2-pentene.
-
Epoxidation: Conversion of the alkene to 2,3-epoxy-3,3-dimethylpentane using a peroxy acid.
-
Acid-Catalyzed Epoxide Ring-Opening: Hydrolysis of the epoxide to yield the secondary alcohol, 3,3-dimethyl-2-pentanol (B21356).
-
Oxidation: Oxidation of the secondary alcohol to the final product, this compound.
Figure 1. Synthetic workflow for the conversion of 3,3-dimethylpentane to this compound.
Data Presentation
The following tables summarize the expected yields for each synthetic step and the key spectroscopic data for the starting material, intermediates, and the final product.
Table 1: Summary of Synthetic Steps and Estimated Yields
| Step | Transformation | Reagents and Conditions | Estimated Yield (%) |
| 1 | 3,3-Dimethylpentane → 2-Chloro-3,3-dimethylpentane | Cl₂, UV light | 45-55% |
| 2 | 2-Chloro-3,3-dimethylpentane → 3,3-Dimethyl-2-pentene | KOH, ethanol, heat | 70-80% |
| 3 | 3,3-Dimethyl-2-pentene → 2,3-Epoxy-3,3-dimethylpentane | m-CPBA, CH₂Cl₂ | 85-95% |
| 4 | 2,3-Epoxy-3,3-dimethylpentane → 3,3-Dimethyl-2-pentanol | Dilute H₂SO₄, H₂O/THF | 80-90% |
| 5 | 3,3-Dimethyl-2-pentanol → this compound | PCC, CH₂Cl₂ | 85-95% |
| Overall | 3,3-Dimethylpentane → this compound | ~20-35% |
Table 2: Spectroscopic Data of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 3,3-Dimethylpentane | C₇H₁₆ | 100.21 | 0.79 (t, 6H), 0.79 (s, 6H), 1.20 (q, 4H)[1] | 8.3, 25.5, 36.4, 41.9 | 2965, 1470, 1365 | 100 (M+), 85, 71, 57, 43 |
| 2-Chloro-3,3-dimethylpentane | C₇H₁₅Cl | 134.65 | Not readily available | Not readily available | Not readily available | 134 (M+), 99, 71, 57 |
| 3,3-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | 0.94 (t, 3H), 1.63 (s, 3H), 1.64 (s, 3H), 2.03 (q, 2H)[2] | 12.3, 20.8, 22.5, 35.8, 125.1, 133.4 | 2960, 1460, 1375 | 98 (M+), 83, 69, 55 |
| 2,3-Epoxy-3,3-dimethylpentane | C₇H₁₄O | 114.19 | Not readily available | Not readily available | ~3000 (C-H), ~1250 (C-O) | 114 (M+), 99, 71, 57 |
| 3,3-Dimethyl-2-pentanol | C₇H₁₆O | 116.20 | 0.85 (s, 6H), 0.88 (t, 3H), 1.12 (d, 3H), 1.2-1.4 (m, 2H), 3.65 (q, 1H) | Not readily available | 3350 (br, O-H), 2960, 1470, 1080 | 116 (M+), 101, 87, 73, 59, 45[3] |
| This compound | C₇H₁₄O | 114.19 | 0.82 (t, 3H), 1.05 (s, 6H), 2.09 (s, 3H), 2.40 (q, 2H) | 8.1, 25.1, 26.3, 34.7, 44.8, 215.2 | 2970, 1710 (C=O), 1465, 1370 | 114 (M+), 99, 85, 57, 43[4] |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with visualization by UV light or appropriate staining agents. Column chromatography for purification should be performed using silica gel (230-400 mesh).
Step 1: Regioselective Chlorination of 3,3-Dimethylpentane
Objective: To synthesize 2-chloro-3,3-dimethylpentane.
Protocol:
-
In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place 3,3-dimethylpentane (1.0 eq).
-
Cool the vessel in an ice-water bath.
-
Introduce chlorine gas (Cl₂, 1.0 eq) slowly into the stirred solution while irradiating the mixture with a UV lamp (e.g., 254 nm).
-
Monitor the reaction progress by GC-MS to determine the ratio of chlorinated products. Free-radical chlorination is not highly selective, and a mixture of monochlorinated isomers is expected.[5] The relative reactivity of C-H bonds is tertiary > secondary > primary.[6]
-
Once the desired level of conversion is reached, stop the flow of chlorine and the UV irradiation.
-
Bubble nitrogen gas through the solution to remove any remaining chlorine and HCl.
-
The crude product mixture is then purified by fractional distillation to isolate 2-chloro-3,3-dimethylpentane from other isomers.
Step 2: Dehydrohalogenation of 2-Chloro-3,3-dimethylpentane
Objective: To synthesize 3,3-dimethyl-2-pentene.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of potassium hydroxide (B78521) (KOH, 1.5 eq) in ethanol.
-
Add 2-chloro-3,3-dimethylpentane (1.0 eq) to the ethanolic KOH solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS. The elimination reaction should favor the formation of the more substituted (Zaitsev) alkene, 3,3-dimethyl-2-pentene.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure 3,3-dimethyl-2-pentene.
Step 3: Epoxidation of 3,3-Dimethyl-2-pentene
Objective: To synthesize 2,3-epoxy-3,3-dimethylpentane.
Protocol:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-pentene (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting alkene is consumed (monitored by TLC). This reaction is typically complete within a few hours.[4][7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide. The product can be purified by flash column chromatography if necessary.
Step 4: Acid-Catalyzed Ring-Opening of 2,3-Epoxy-3,3-dimethylpentane
Objective: To synthesize 3,3-dimethyl-2-pentanol.
Protocol:
-
Dissolve the crude 2,3-epoxy-3,3-dimethylpentane (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
-
To this solution, add a catalytic amount of a strong acid, such as dilute sulfuric acid (H₂SO₄).
-
Stir the reaction mixture at room temperature and monitor the disappearance of the epoxide by TLC. The acid-catalyzed ring-opening will proceed with the nucleophilic attack of water at the more substituted carbon of the protonated epoxide.[8][9]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude 3,3-dimethyl-2-pentanol, which can be purified by column chromatography or distillation.
Step 5: Oxidation of 3,3-Dimethyl-2-pentanol
Objective: To synthesize this compound.
Protocol (using Pyridinium (B92312) Chlorochromate - PCC):
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred suspension, add a solution of 3,3-dimethyl-2-pentanol (1.0 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. PCC is a mild oxidizing agent that converts secondary alcohols to ketones in high yield.[3][5][10]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be further purified by distillation or flash column chromatography.
Logical Relationships
The following diagram illustrates the logical progression of the intermediates and transformations in the synthesis.
Figure 2. Logical progression of chemical transformations.
Conclusion
This application note provides a detailed and practical guide for the multi-step synthesis of this compound from 3,3-dimethylpentane. While the overall yield is modest due to the multi-step nature of the process and the challenges of initial alkane functionalization, the described protocols offer a reliable pathway for obtaining the target ketone. The provided data and experimental procedures are intended to serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of each step, particularly the initial regioselective halogenation, could lead to an improved overall efficiency of the synthesis.
References
- 1. 3,3-Dimethylpentane(562-49-2) 1H NMR spectrum [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. leah4sci.com [leah4sci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Grignard Synthesis of 3,3-Dimethyl-2-pentanone
These application notes provide a comprehensive overview and detailed protocol for the synthesis of 3,3-dimethyl-2-pentanone, a valuable ketone intermediate in organic synthesis, via a Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde, ketone, or ester.[1][2] For the synthesis of ketones like this compound, the reaction of a Grignard reagent with an acid chloride or anhydride (B1165640) is a common and effective strategy.[3][4] This method offers a versatile route to constructing complex carbon skeletons. The steric hindrance provided by the tert-pentyl group in this compound can be advantageous in preventing undesired side reactions in subsequent synthetic steps.[5]
This document outlines a detailed protocol for the synthesis of this compound using the Grignard reaction between a tert-amyl (1,1-dimethylpropyl) magnesium halide and an acetylating agent.
Reaction Pathway
The synthesis of this compound via a Grignard reaction can be conceptually approached in a few ways. One practical route involves the formation of a tert-amyl Grignard reagent from a suitable tert-amyl halide, followed by its reaction with an acetylating agent like acetyl chloride. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. The initial addition product is an unstable tetrahedral intermediate that collapses to form the ketone and a magnesium halide salt.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Grignard synthesis of this compound. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| tert-Amyl Chloride | 1.0 eq | |
| Magnesium Turnings | 1.1 eq | A slight excess ensures complete reaction of the halide. |
| Acetyl Chloride | 1.0 eq | |
| Solvent | ||
| Anhydrous Diethyl Ether | ~10 mL per 0.1 mol of halide | Must be strictly anhydrous.[6] |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux | Gentle warming may be needed to initiate.[6] |
| Acylation Temperature | -78 °C to 0 °C | Low temperature minimizes side reactions.[7] |
| Reaction Time | 2-5 hours | [7] |
| Workup | ||
| Quenching Solution | Saturated aq. NH₄Cl | |
| Yield | ||
| Isolated Yield | ~27-50% | Yields are highly dependent on conditions. A reported yield for a similar reaction was 27%.[7] |
Experimental Protocol
This protocol details the synthesis of this compound from tert-amyl chloride and acetyl chloride.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
tert-Amyl chloride
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Acetyl chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.[8]
-
Initiation: Place magnesium turnings (1.1 eq) in the three-necked flask. Add a single crystal of iodine. Assemble the glassware and flush with nitrogen.
-
Solvent Addition: Add a portion of the total anhydrous diethyl ether to the flask, enough to cover the magnesium.
-
Alkyl Halide Addition: Dissolve tert-amyl chloride (1.0 eq) in the remaining anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the tert-amyl chloride solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction. Gentle warming may be necessary to initiate the reaction.
-
Grignard Formation: Once the reaction has started, add the rest of the tert-amyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish.
Part 2: Reaction with Acetyl Chloride and Workup
-
Cooling: Cool the freshly prepared Grignard reagent in a dry ice/acetone bath to -78 °C.
-
Acylation: Dissolve acetyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below -60 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Q. How will you convert? a] acetyl chloride into dimethyl. leetane. b) ac.. [askfilo.com]
- 4. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-2-pentanone via Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethyl-2-pentanone, a valuable ketone intermediate in organic synthesis. The described method is a variation of the malonic ester synthesis, utilizing an acylation approach followed by hydrolysis and decarboxylation. This route offers a practical and efficient pathway to the target molecule from readily available starting materials. The protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids.[1][2] The synthesis involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation.[3][4] While the traditional malonic ester synthesis yields carboxylic acids, modifications to this pathway can be employed to generate other functional groups.
This application note details a specific adaptation of the malonic ester synthesis to produce the ketone this compound. This is achieved through the acylation of a malonic ester derivative, specifically the magnesium ethylate salt of diethyl malonate, with 2,2-dimethyl-butyryl chloride. The resulting acylated malonic ester intermediate is then subjected to acidic hydrolysis and decarboxylation to afford the desired ketone.[5] This method provides a clear and effective route for the synthesis of this specific branched ketone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on the provided protocol.
| Parameter | Value | Reference |
| Starting Materials | ||
| Diethyl Malonate | 35.2 g | [5] |
| Magnesium Powder | 5.4 g | [5] |
| Absolute Ethanol | 4 g + 20 mL | [5] |
| 2,2-Dimethyl-butyryl chloride | 26.9 g | [5] |
| Reaction Conditions | ||
| Acylation Temperature | 30 °C - 100 °C | [5] |
| Hydrolysis/Decarboxylation Temp. | 60 °C - 100 °C (Reflux) | [5] |
| Hydrolysis/Decarboxylation Time | ~ 4 hours | [5] |
| Yields | ||
| 2,2-Dimethyl-butyryl chloride | 90% (from 2,2-dimethylbutanoic acid) | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Magnesium powder
-
Absolute ethanol
-
Benzene (B151609) (or a suitable alternative solvent like THF)
-
Carbon tetrachloride (initiator)
-
2,2-Dimethyl-butyryl chloride
-
Sulfuric acid (10% and concentrated)
-
Acetic acid
-
Sodium hydroxide (B78521) (20%)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
Procedure:
Part 1: Preparation of Diethyl Malonate Magnesium Ethylate Solution [5]
-
To a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5.4 g of magnesium powder and 4 g of absolute ethanol.
-
Add 0.5 mL of carbon tetrachloride as an initiator to start the reaction. Gentle heating may be required.
-
Once the reaction initiates, slowly add 150 mL of benzene to the flask while maintaining a gentle boil.
-
Prepare a mixture of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of benzene.
-
Slowly add this mixture dropwise to the reaction flask with continuous stirring.
-
After the addition is complete, heat the mixture to reflux for approximately 3 hours to ensure the complete reaction of magnesium. The resulting gray solution is the diethyl malonate magnesium ethylate.
Part 2: Acylation of Diethyl Malonate Magnesium Ethylate [5]
-
Prepare a solution of 26.9 g of 2,2-dimethyl-butyryl chloride in 50 mL of benzene.
-
Add this solution dropwise to the prepared diethyl malonate magnesium ethylate solution over approximately 15 minutes with vigorous stirring.
-
After the addition, continue to stir the reaction mixture and reflux for about 1 hour.
-
Cool the reaction mixture to room temperature.
-
Slowly add 220 mL of 10% sulfuric acid to acidify the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 75 mL of benzene.
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Remove the benzene by distillation to obtain the crude 2,2-dimethyl-butyryl diethyl malonate, which can be used in the next step without further purification.
Part 3: Hydrolysis and Decarboxylation to this compound [5]
-
In a three-necked flask, combine the crude 2,2-dimethyl-butyryl diethyl malonate from the previous step with 40 mL of water, 14 g of concentrated sulfuric acid, and 60 mL of acetic acid.
-
Heat the mixture to reflux. The evolution of CO2 gas will be observed.
-
Continue the reflux for approximately 4 hours, or until the gas evolution ceases.
-
Cool the reaction mixture in a water bath to below 30 °C.
-
Neutralize the mixture to an alkaline pH with a 20% sodium hydroxide solution.
-
The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent.
-
Further purification can be achieved by distillation.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides a robust and effective method for the synthesis of this compound utilizing a modified malonic ester synthesis approach. By employing an acylation step followed by hydrolysis and decarboxylation, this pathway offers a valuable alternative to traditional ketone syntheses. The detailed experimental procedures and clear workflow are intended to enable researchers to successfully replicate this synthesis in a laboratory setting for various research and development applications.
References
Application Note: Oxidation of 3,3-dimethyl-2-pentanol to 3,3-dimethyl-2-pentanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 3,3-dimethyl-2-pentanone, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds, can be reliably prepared from its corresponding secondary alcohol, 3,3-dimethyl-2-pentanol (B21356).[1][2][3] This document provides a comparative overview and detailed protocols for four common oxidation methods: Jones oxidation, Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium Chlorochromate (PCC) oxidation. The selection of an appropriate method depends on factors such as substrate sensitivity, reaction scale, and tolerance of other functional groups.
Overview of the Chemical Transformation
The core reaction involves the conversion of the hydroxyl group of 3,3-dimethyl-2-pentanol into a carbonyl group, yielding this compound. This process removes two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[4]
Caption: General scheme for the oxidation of 3,3-dimethyl-2-pentanol.
Comparative Analysis of Oxidation Methods
Choosing the right oxidizing agent is critical for a successful synthesis, balancing yield, purity, and experimental convenience. The table below summarizes the key characteristics of four widely used methods for oxidizing secondary alcohols.
| Method | Reagents | Solvent | Temp. | Typical Yield | Advantages | Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 - 30°C | High | Inexpensive, powerful oxidant, rapid reaction.[5][6][7] | Uses carcinogenic Cr(VI), strongly acidic, not suitable for acid-sensitive substrates.[5][8] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Dichloromethane (B109758) (DCM) | -78°C to RT | High | Mild conditions, high yields, avoids toxic metals.[9][10] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9][10] |
| DMP Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | High | Very mild, neutral pH, short reaction times, high chemoselectivity.[11][12][13] | Reagent is expensive and potentially explosive.[11] |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temp. | High | Milder than Jones reagent, selective, stable, and commercially available.[14][15][16] | Uses toxic Cr(VI), can be acidic, work-up can be difficult due to viscous byproducts.[15] |
Experimental Workflow
A generalized workflow for the oxidation process is depicted below. It includes the key stages from reaction setup to the analysis of the final product.
Caption: A standard workflow for the synthesis and purification of ketones.
Detailed Experimental Protocols
Safety Precaution: All chromium (VI) compounds (CrO₃, PCC) are toxic and carcinogenic and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).[5][17] Oxalyl chloride is corrosive and reacts violently with DMSO in the absence of a solvent.[18][19]
Protocol 1: Jones Oxidation
This method is robust and uses inexpensive reagents, making it suitable for scale-up when the substrate is not acid-sensitive.[6][7]
-
Preparation of Jones Reagent: In a beaker placed in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Slowly and with careful stirring, add this mixture to 50 mL of water and allow the solution to cool to room temperature.[5]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,3-dimethyl-2-pentanol (e.g., 0.1 mol) in 100 mL of acetone. Cool the flask in an ice-water bath.[5]
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the reaction temperature below 30°C. A color change from orange-red to green will be observed.[5][7] Continue the addition until the orange color persists, indicating an excess of the oxidant.
-
Work-up: After the addition is complete, stir for an additional 30 minutes. Quench the reaction by adding isopropanol (B130326) dropwise until the orange color disappears.[5] Add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.[5]
Protocol 2: Swern Oxidation
This is a very mild method suitable for sensitive substrates that cannot tolerate harsh acidic or high-temperature conditions.[9][20]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add oxalyl chloride (1.5 equiv.) dissolved in anhydrous dichloromethane (DCM). Cool the solution to -78°C using a dry ice/acetone bath.[19]
-
Activator Formation: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv.) in DCM dropwise to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78°C.[19][20]
-
Oxidation: Add a solution of 3,3-dimethyl-2-pentanol (1.0 equiv.) in DCM dropwise over 5 minutes. Stir the reaction mixture for 30-60 minutes at -78°C. For secondary alcohols, warming to -40°C for 20 minutes may improve conversion.[19][20]
-
Work-up: Add triethylamine (B128534) (Et₃N) (7.0 equiv.) dropwise to the mixture.[19] Allow the reaction to warm to room temperature, then add water to quench.
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[19]
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
DMP provides a highly selective and mild oxidation at room temperature, making it ideal for complex molecules with sensitive functional groups.[12][21]
-
Reaction Setup: In a flask, dissolve 3,3-dimethyl-2-pentanol (1.0 equiv.) in dichloromethane (DCM).[11]
-
Oxidation: Add Dess-Martin periodinane (1.2 equiv.) to the solution in one portion at room temperature. The reaction is often complete within 0.5 to 4 hours.[11][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by column chromatography.
Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a more selective and milder alternative to Jones reagent, capable of oxidizing secondary alcohols to ketones efficiently without over-oxidation.[14][22]
-
Reaction Setup: To a suspension of PCC (1.5 equiv.) in anhydrous dichloromethane (DCM), add 3,3-dimethyl-2-pentanol (1.0 equiv.) in one portion.[14] Adding Celite or powdered molecular sieves can simplify the work-up by adsorbing the chromium byproducts.[15]
-
Oxidation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to obtain the crude ketone, which can be further purified by distillation or chromatography.
Selecting the Appropriate Method
The choice of oxidant is a critical decision in synthesis design. The following diagram illustrates a logical approach to selecting a suitable protocol based on common experimental constraints.
Caption: Decision tree for selecting an oxidation method.
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 3. This compound | 20669-04-9 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3,3-Dimethyl-2-pentanone in the Synthesis of Novel Oral Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-pentanone serves as a key building block in the synthesis of a promising class of oral hypoglycemic agents: 1,2-dihydro-2-oxo-6-substituted-3-pyridinecarboxylic acids. These compounds have demonstrated significant potential in the management of hyperglycemia. One notable derivative, 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, also known as U-56324, has been identified as a potent inhibitor of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition triggers a cascade of events culminating in insulin (B600854) secretion, offering a targeted mechanism for glycemic control.
These application notes provide detailed protocols for the synthesis of these hypoglycemic agents starting from this compound, summarize the available hypoglycemic activity data, and illustrate the underlying mechanism of action through a detailed signaling pathway diagram.
Data Presentation
| Compound | 6-Substituent | Hypoglycemic Activity in Rats (Qualitative) |
| 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid | 2,2-dimethylpropyl | Most Potent |
| 1,2-Dihydro-2-oxo-6-(2,2-dimethylbutyl)-3-pyridinecarboxylic acid | 2,2-dimethylbutyl | Very Potent |
| 1,2-Dihydro-2-oxo-6-(1,1-dimethylethyl)-3-pyridinecarboxylic acid | 1,1-dimethylethyl | Potent |
| 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid | 2-methylpropyl | Potent |
| 1,2-Dihydro-2-oxo-6-(1,1-dimethylpropyl)-3-pyridinecarboxylic acid | 1,1-dimethylpropyl | Moderately Potent |
| 1-Methyl-6-(2-methylpropyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | 2-methylpropyl | Active |
| 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acid | Hydrogen | Active |
| Various other analogs | e.g., methyl, pentyl | Inactive |
Table 1: Relative hypoglycemic potency of 1,2-dihydro-2-oxo-6-substituted-3-pyridinecarboxylic acid derivatives in rats, listed in decreasing order of activity.[1]
Experimental Protocols
Synthesis of 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid
The synthesis is a multi-step process starting with the formation of a sodium enolate from this compound, followed by condensation with cyanoacetamide and subsequent hydrolysis.
Step 1: Synthesis of the Sodium Enolate of 4,4-Dimethyl-3-oxo-hexanal
This step involves the condensation of this compound with ethyl formate (B1220265) in the presence of a strong base.
-
Materials:
-
This compound
-
Ethyl formate
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
A mixture of this compound and ethyl formate is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting sodium enolate is used directly in the next step.
-
Step 2: Synthesis of 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarbonitrile
The sodium enolate is reacted with cyanoacetamide to form the pyridone ring.
-
Materials:
-
Sodium enolate from Step 1
-
Cyanoacetamide
-
Piperidine (B6355638) acetate (B1210297) (catalyst)
-
Water
-
-
Procedure:
-
To the flask containing the sodium enolate, add an aqueous solution of cyanoacetamide and a catalytic amount of piperidine acetate.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[1]
-
Cool the reaction mixture and acidify with an appropriate acid (e.g., acetic acid) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the nitrile derivative.
-
Step 3: Hydrolysis to 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Materials:
-
1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarbonitrile
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH)
-
-
Procedure:
-
Suspend the nitrile derivative in an aqueous solution of a strong acid or base.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material).
-
Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid.[1]
-
Visualization of Synthetic Pathway and Mechanism of Action
Synthetic Workflow
Caption: Synthetic route to the hypoglycemic agent.
Signaling Pathway for Insulin Secretion
The synthesized 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid (U-56324) acts on pancreatic β-cells to stimulate insulin release.
Caption: Mechanism of insulin secretion by KATP channel inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of a novel class of oral hypoglycemic agents. The resulting 1,2-dihydro-2-oxo-6-substituted-3-pyridinecarboxylic acids, particularly the 6-(2,2-dimethylpropyl) derivative, exhibit potent hypoglycemic activity through the inhibition of ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin secretion. Further quantitative structure-activity relationship (QSAR) studies and optimization of the synthetic protocols could lead to the development of even more effective and safer drugs for the treatment of type 2 diabetes.
References
Application Notes and Protocols: The Use of Pinacolone (3,3-Dimethyl-2-butanone) in Fungicide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of Pinacolone (B1678379) (3,3-dimethyl-2-butanone) as a key building block in the synthesis of various classes of fungicides. It is important to note that while the initial query specified 3,3-Dimethyl-2-pentanone, the prevalent and industrially significant starting material for the fungicides discussed herein is Pinacolone. Pinacolone's unique structural features, particularly the sterically hindering tert-butyl group, make it a valuable precursor for creating potent and effective antifungal agents.[1] This document details the synthetic routes, mechanisms of action, and experimental protocols for fungicides derived from this versatile ketone.
The primary application of Pinacolone in agrochemistry is as a raw material for a range of pesticides, including insecticides, plant growth regulators, and most notably, fungicides.[1] It is a precursor to dozens of commercial triazole fungicides, such as triadimefon (B1683231), paclobutrazol, and uniconazole.[1]
Application in Triazole Fungicide Synthesis
Pinacolone is a fundamental precursor for the synthesis of triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents.[1][2] These compounds are highly effective against a broad spectrum of fungal diseases, including powdery mildews and rusts.[3][4]
General Synthetic Pathway
The synthesis of triazole fungicides from pinacolone generally involves a multi-step process. A common route includes the halogenation of pinacolone at the alpha-position, followed by nucleophilic substitution with a phenoxide, and subsequent reaction with 1,2,4-triazole (B32235) to form the final active molecule.
For instance, the synthesis of the widely used fungicide Triadimefon begins with the bromination or chlorination of pinacolone.[1][5] The resulting α-halopinacolone is then reacted with a substituted phenol (B47542) (e.g., 4-chlorophenol). A second halogenation step followed by a reaction with 1,2,4-triazole yields the triadimefon molecule.[5]
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Triazole fungicides act by disrupting the fungal cell membrane's integrity.[6] They are potent inhibitors of the enzyme Cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][7][8] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol (B1674476) to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in abnormal fungal growth, impaired membrane function, and ultimately, cell death.[3][7]
Application in Sulfonamide Fungicide Synthesis
More recent research has explored the incorporation of the pinacolone fragment into other fungicidal scaffolds, such as sulfonamides, to develop novel antifungal agents. These efforts aim to create compounds with high efficacy, particularly against resistant fungal strains.
General Synthetic Pathway
A novel series of pinacolone sulfonamide derivatives has been synthesized and shown to be effective against Botrytis cinerea.[2] The synthesis starts with the sulfonation of pinacolone, followed by chlorination to form a sulfonyl chloride intermediate. This reactive intermediate is then coupled with various substituted amines to yield the final sulfonamide products.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and efficacy of pinacolone-derived fungicides.
Table 1: Synthesis Yields of Pinacolone-Derived Fungicides
| Compound Class | Specific Compound | Starting Material | Reported Yield | Reference |
| Triazole | (¹⁴C)Triadimefon | 4-chloro(U-¹⁴C)-phenol | 58% (overall) | [5] |
| Sulfonamide | P-1 | Pinacolone | 38% | [2] |
Table 2: In Vitro and In Vivo Fungicidal Activity
| Compound | Target Fungus | Assay Type | Efficacy Metric | Value | Reference |
| Paclobutrazol | Macrophomina phaseoli | In Vitro | EC₅₀ | 40 ppm | [9] |
| Paclobutrazol | Fusarium oxysporum | In Vitro | EC₅₀ | 50 ppm | [9] |
| Pinacolone Sulfonamide (P-23) | Botrytis cinerea | In Vitro | EC₅₀ | 11.57 mg/L | |
| Pinacolone Sulfonamide (P-29) | Botrytis cinerea | In Vivo (Tomato) | Inhibition Rate | 90.24% (at 200 mg/L) | [10] |
| Pinacolone Sulfonamide (P-29) | Botrytis cinerea | In Vivo (Strawberry) | Inhibition Rate | 100% (at 400 mg/L) | [10] |
| Pinacolone Sulfonamide (P-30) | Botrytis cinerea | In Vitro | EC₅₀ | 4.68 mg/L | |
| Triadimefon | Dunaliella tertiolecta | In Vitro (Alga) | EC₅₀ | 5.98 mg/L | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of Triadimefon from Pinacolone (Representative Protocol)
This protocol is a representative synthesis based on established chemical transformations.[1][5]
Step 1: α-Bromination of Pinacolone
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, dissolve Pinacolone (1.0 mol) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add Bromine (1.0 mol) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain α-bromopinacolone.
Step 2: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
-
Prepare sodium 4-chlorophenoxide by reacting 4-chlorophenol (B41353) (1.0 mol) with sodium hydroxide (B78521) (1.0 mol) in a suitable solvent like DMF.
-
To this solution, add the α-bromopinacolone (1.0 mol) from Step 1.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the phenoxy-butanone intermediate.
Step 3: α-Bromination of the Intermediate
-
Dissolve the intermediate from Step 2 (1.0 mol) in a suitable solvent (e.g., dichloromethane).
-
Add bromine (1.0 mol) dropwise at room temperature.
-
Stir the mixture for 2-4 hours until the reaction is complete.
-
Work up the reaction as described in Step 1 to obtain 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.
Step 4: Synthesis of Triadimefon
-
Dissolve 1,2,4-triazole (1.1 mol) and potassium carbonate (1.5 mol) in acetonitrile.
-
Add the bromo-intermediate from Step 3 (1.0 mol) to the suspension.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Triadimefon.
Protocol 2: Synthesis of Pinacolone Sulfonamide Derivatives
This protocol is adapted from the synthesis of novel pinacolone sulfonamide derivatives.[2]
Step 1: Synthesis of Potassium 3,3-dimethyl-2-oxobutane-1-sulfonate (Intermediate I)
-
Add pinacolone (1.0 equiv.) to a solution of sulfur trioxide-dioxane adduct (1.2 equiv.) in 1,2-dichloroethane.
-
Stir the mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and add a saturated solution of potassium carbonate to adjust the pH to 7.
-
Filter the resulting solid, wash with ethanol, and dry to obtain Intermediate I.
Step 2: Synthesis of 3,3-dimethyl-2-oxobutane-1-sulfonyl chloride (Intermediate II)
-
Suspend Intermediate I (1.0 equiv.) in dichloromethane (B109758).
-
Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride (Intermediate II), which is used directly in the next step.
Step 3: Synthesis of Final Pinacolone Sulfonamide Derivatives
-
Dissolve the desired substituted amine (1.2 equiv.) and triethylamine (B128534) (2.0 equiv.) in dichloromethane.
-
Cool the solution to 0°C and add a solution of Intermediate II (1.0 equiv.) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the target sulfonamide.
Protocol 3: In Vitro Fungicidal Efficacy Testing (Poisoned Food Technique)
This is a general protocol for assessing the antifungal activity of synthesized compounds.[13]
Methodology
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) as per the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.[13]
-
Compound Incorporation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L).[13] A control plate containing only the solvent should also be prepared.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus.[9] Place the disc, mycelium-side down, in the center of each PDA plate (both control and treated).[9]
-
Incubation: Seal the plates and incubate them at an appropriate temperature (typically 25-28°C) until the fungal growth in the control plate has nearly covered the entire plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[13]
-
EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration. Use probit analysis or non-linear regression to determine the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.[13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 5. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 6. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Triadimefon | C14H16ClN3O2 | CID 39385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis of 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-pentanone is a volatile organic compound and a member of the ketone family. Accurate and sensitive quantification of such compounds is crucial in various fields, including environmental monitoring, food and fragrance analysis, and pharmaceutical development, where it may be present as a volatile impurity or a metabolic byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
A successful GC-MS analysis relies on proper sample preparation and optimized instrument parameters. The following protocols are generalized and may require optimization based on the specific sample matrix and concentration levels.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
1. Liquid Samples (e.g., Water, Beverages)
-
Direct Liquid Injection: For clean samples with concentrations in the µg/mL range or higher, direct injection after filtration may be feasible. Dilute the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758).[1]
-
Liquid-Liquid Extraction (LLE): To concentrate the analyte from a dilute aqueous sample, LLE is a suitable method.
-
To 100 mL of the liquid sample, add 20 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Shake the mixture vigorously in a separatory funnel for 2-3 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Headspace Analysis: For highly volatile analytes in liquid or solid matrices, static or dynamic headspace analysis is a sensitive technique that minimizes matrix interference.[2]
-
Place a known volume or weight of the sample into a headspace vial.
-
Seal the vial and heat it in a headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
2. Solid Samples (e.g., Soil, Food)
-
Soxhlet Extraction: For the extraction of analytes from solid matrices.
-
A known weight of the homogenized solid sample is placed in a Soxhlet thimble.
-
The sample is extracted with a suitable solvent (e.g., hexane/acetone mixture) for several hours.
-
The resulting extract is then concentrated and prepared for injection as described for liquid samples.
-
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for trace analysis.
-
Expose an SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period.
-
The analytes adsorb onto the fiber coating.
-
The fiber is then desorbed directly in the hot GC inlet.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound. A common and versatile column for this type of analysis is a non-polar DB-5MS or HP-5MS.[3][4]
| GC Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| MS Parameter | Value |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Chromatographic Data
The retention time of this compound will need to be determined experimentally by injecting a pure standard under the specified GC conditions.
| Compound | Retention Time (min) |
| This compound | To be determined |
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) is expected at m/z 114, corresponding to its molecular weight.[5]
| m/z (amu) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
| 57 | ~40 | [C₄H₉]⁺ |
| 85 | ~30 | [M - C₂H₅]⁺ |
| 114 | ~5 | [C₇H₁₄O]⁺ (Molecular Ion) |
| Note: Relative intensities are approximate and can vary between instruments. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS Experimental Workflow.
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is primarily driven by alpha-cleavage, a common fragmentation mechanism for ketones.
Caption: Proposed Fragmentation of this compound.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Interpretation of 3,3-Dimethyl-2-pentanone
Abstract
This application note provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-Dimethyl-2-pentanone. The analysis is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and purity assessment of this compound. This document outlines the predicted ¹H NMR spectrum, including chemical shifts, integration, and multiplicity of the signals, and provides a standard protocol for sample preparation and data acquisition.
Introduction
This compound, also known as methyl tert-pentyl ketone, is a seven-carbon ketone with the chemical formula C₇H₁₄O. Its structure features a carbonyl group at the second carbon, a quaternary carbon at the third position bearing two methyl groups, and an adjacent ethyl group. The analysis of its ¹H NMR spectrum is a fundamental step in its characterization, providing unambiguous information about its molecular structure. Protons in distinct chemical environments within the molecule will resonate at different frequencies, providing characteristic signals. The electron-withdrawing nature of the carbonyl group significantly influences the chemical shifts of nearby protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The deshielding effect of the carbonyl group is expected to shift the signals of the alpha-protons downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| a (CH₃-C=O) | 2.1 - 2.2 | 3H | Singlet (s) |
| b (-C(CH₃)₂) | 1.1 - 1.2 | 6H | Singlet (s) |
| c (-CH₂-CH₃) | 1.5 - 1.7 | 2H | Quartet (q) |
| d (-CH₂-CH₃) | 0.8 - 0.9 | 3H | Triplet (t) |
Interpretation of Predicted Spectrum
-
Signal a (Singlet, 3H, δ 2.1-2.2 ppm): This singlet corresponds to the three protons of the methyl group directly attached to the carbonyl carbon (C2). Protons alpha to a carbonyl group are deshielded, hence their downfield chemical shift.[1][2][3] The absence of adjacent protons results in a singlet.
-
Signal b (Singlet, 6H, δ 1.1-1.2 ppm): This signal represents the six protons of the two equivalent methyl groups attached to the quaternary carbon (C3). These protons are in the same chemical environment and do not have any adjacent protons to couple with, thus they appear as a singlet.
-
Signal c (Quartet, 2H, δ 1.5-1.7 ppm): This quartet is assigned to the two protons of the methylene (B1212753) group (-CH₂-) of the ethyl substituent. These protons are coupled to the three adjacent protons of the methyl group (signal d), resulting in a quartet according to the n+1 rule (3+1=4).
-
Signal d (Triplet, 3H, δ 0.8-0.9 ppm): This upfield triplet corresponds to the three protons of the terminal methyl group (-CH₃) of the ethyl substituent. These protons are coupled to the two adjacent protons of the methylene group (signal c), giving a triplet (2+1=3).
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required. d. Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 300 MHz or higher field strength, sufficient number of scans to obtain a good signal-to-noise ratio). e. Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. f. Integrate the signals and determine the chemical shifts relative to the internal standard (TMS at 0 ppm).
Logical Relationship Diagram
Caption: Molecular structure of this compound and its predicted ¹H NMR signals.
Experimental Workflow Diagram
Caption: Workflow for acquiring a ¹H NMR spectrum.
References
Application Notes and Protocols: 13C NMR Spectral Data for 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 13C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the analysis of 3,3-Dimethyl-2-pentanone. This information is valuable for the structural elucidation and quality control of this compound in various research and development settings.
Introduction
This compound is a ketone with a branched alkyl structure. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By analyzing the chemical shifts of the carbon atoms, researchers can confirm the structure of the molecule and identify the presence of different functional groups. Due to the symmetry of the molecule, this compound is expected to show six distinct signals in its 13C NMR spectrum, corresponding to the six chemically non-equivalent carbon atoms.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1 | 25.8 | Quartet (q) |
| C2 | 214.3 | Singlet (s) |
| C3 | 45.1 | Singlet (s) |
| C4 | 34.6 | Triplet (t) |
| C5 | 8.4 | Quartet (q) |
| C3-CH3 | 25.1 | Quartet (q) |
Experimental Protocol
This section outlines the standard operating procedure for acquiring the 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
3.2. NMR Spectrometer Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Nucleus | 13C |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zgpg30 (or equivalent) |
| Relaxation Delay (d1) | 2.0 seconds |
| Acquisition Time (aq) | 1.0 - 2.0 seconds |
| Number of Scans (ns) | 128 or more (for good signal-to-noise) |
| Spectral Width (sw) | 240 ppm (0 - 240 ppm) |
| Decoupling | Proton broadband decoupling |
3.3. Data Processing
-
Apply an exponential line broadening factor of 1-2 Hz.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integration is not always accurate due to the Nuclear Overhauser Effect).
-
Perform peak picking to identify the chemical shift of each signal.
Visualizations
4.1. Molecular Structure and 13C NMR Signal Assignment
The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled, corresponding to the data in Table 1.
4.2. Experimental Workflow
The diagram below outlines the major steps involved in the acquisition and analysis of the 13C NMR spectrum for this compound.
Application Notes and Protocols for FT-IR Spectroscopy of 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2-pentanone, an aliphatic ketone, is a molecule of interest in various chemical and pharmaceutical contexts. Its structural characterization is crucial for quality control, reaction monitoring, and formulation development. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification and characterization of organic molecules. This application note provides a detailed overview of the FT-IR spectroscopic analysis of this compound, including its characteristic vibrational frequencies and comprehensive experimental protocols for obtaining high-quality spectra.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of various functional groups and providing structural insights. For this compound, key functional groups that can be identified include the carbonyl group (C=O) of the ketone and the various C-H bonds within the methyl and ethyl groups.
Spectral Characteristics of this compound
The FT-IR spectrum of this compound is characterized by several key absorption bands. As a saturated aliphatic ketone, its most prominent feature is the strong carbonyl (C=O) stretching vibration.[1] Additionally, various C-H stretching and bending vibrations from the methyl and ethyl groups are readily identifiable. While a publicly available, detailed, and assigned FT-IR spectrum for this compound is not readily accessible, the expected absorption peaks can be accurately predicted based on the well-established characteristic frequencies of similar aliphatic ketones.
Quantitative Data Summary
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~2975-2950 | Asymmetric C-H Stretch | -CH₃ | Strong |
| ~2885-2865 | Symmetric C-H Stretch | -CH₃ | Medium |
| ~2940-2920 | Asymmetric C-H Stretch | -CH₂- | Strong |
| ~2860-2850 | Symmetric C-H Stretch | -CH₂- | Medium |
| ~1715 | C=O Stretch | Ketone | Very Strong |
| ~1465 | C-H Scissoring/Bending | -CH₂- | Medium |
| ~1450 & ~1375 | Asymmetric & Symmetric C-H Bending | -CH₃ | Medium |
| ~1365 | C-H Bending (gem-dimethyl) | -C(CH₃)₂ | Medium |
| ~1230-1100 | C-C-C Stretch | Ketone | Medium-Strong |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
To obtain a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, two primary methods can be employed: Transmission spectroscopy using salt plates and Attenuated Total Reflectance (ATR) spectroscopy.
Protocol 1: Transmission FT-IR Spectroscopy (Neat Liquid)
This is a traditional method for analyzing liquid samples.
Materials:
-
FT-IR Spectrometer
-
Demountable liquid cell or KBr/NaCl salt plates
-
This compound sample
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., acetone, isopropanol)
-
Lens tissue
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum with the empty salt plates or an empty demountable cell in the beam path. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.
-
Sample Preparation:
-
Place one or two drops of the this compound sample onto the center of one of the salt plates using a clean Pasteur pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Alternatively, if using a demountable cell, inject the sample into the cell cavity.
-
-
Sample Analysis:
-
Carefully place the prepared salt plates or the filled demountable cell into the sample holder in the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, disassemble the salt plates or demountable cell. Clean the salt plates thoroughly with a volatile solvent and lens tissue. Store the plates in a desiccator to prevent fogging.
Protocol 2: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR is a modern, convenient method that requires minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are ready for measurement.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application:
-
Using a micropipette, place a small drop of this compound onto the surface of the ATR crystal, ensuring the crystal is completely covered.
-
-
Sample Analysis:
-
Acquire the FT-IR spectrum. The number of scans can be similar to the transmission method (16-32 scans).
-
-
Data Processing: The software will generate the final spectrum by ratioing against the collected background.
-
Cleaning: After the measurement, clean the ATR crystal surface by wiping it with a soft tissue dampened with a suitable solvent like isopropanol.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows described in this application note.
Caption: Key functional groups in this compound and their characteristic IR regions.
Caption: Workflow for FT-IR analysis of liquid samples.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can reliably obtain high-quality FT-IR spectra. The characteristic absorption bands, particularly the strong carbonyl stretch around 1715 cm⁻¹, provide a clear and definitive signature for the identification of this aliphatic ketone. Both transmission and ATR methods are suitable for analysis, with ATR offering greater convenience and speed.
References
Application Notes and Protocols for Nucleophilic Addition Reactions with 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of nucleophilic addition reactions involving the sterically hindered ketone, 3,3-dimethyl-2-pentanone. Due to the significant steric hindrance imparted by the tert-pentyl group adjacent to the carbonyl, this ketone presents unique challenges and considerations in synthetic protocols. This document outlines general methodologies for key nucleophilic additions, including Grignard reactions, Wittig reactions, hydride reductions, cyanohydrin formation, and enolate alkylation. While specific quantitative data for this compound is limited in the literature, this guide offers detailed experimental protocols for analogous ketones, highlighting necessary modifications and optimization strategies to address the reduced reactivity of this sterically encumbered substrate.
Introduction: The Challenge of Steric Hindrance
This compound possesses a carbonyl group that is significantly shielded by a neighboring quaternary carbon atom. This steric bulk impedes the approach of nucleophiles, leading to slower reaction rates and potentially lower yields compared to less hindered ketones.[1] Understanding and mitigating the effects of this steric hindrance is critical for the successful application of this compound in synthetic pathways. The protocols detailed herein serve as a foundational guide, with the explicit understanding that optimization of reaction conditions is likely necessary.
Grignard Reaction: Carbon-Carbon Bond Formation
The addition of organomagnesium halides (Grignard reagents) to ketones is a fundamental method for creating tertiary alcohols.[1] With this compound, the choice of the Grignard reagent is crucial, as bulky nucleophiles will exacerbate the steric challenge.
Quantitative Data Summary
| Entry | Grignard Reagent | Product | Expected Yield | Key Considerations |
| 1 | Methylmagnesium bromide | 2,3,3-Trimethyl-2-pentanol | Low to Moderate | Use of a small Grignard reagent is essential. |
| 2 | Ethylmagnesium bromide | 3,3-Dimethyl-2-ethyl-2-pentanol | Low | Increased steric bulk of the nucleophile will likely decrease yield. |
| 3 | tert-Butylmagnesium chloride | Reaction Unlikely | Very Low / No Reaction | Severe steric hindrance from both reactants. Enolization of the ketone may become a significant side reaction. |
Experimental Protocol: Synthesis of 2,3,3-Trimethyl-2-pentanol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude tertiary alcohol.
-
Purify the product by column chromatography or distillation.
Optimization for this compound:
-
Longer reaction times or gentle heating (reflux) may be required to drive the reaction to completion.
-
The use of less sterically demanding Grignard reagents is highly recommended.
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for converting ketones into alkenes.[2] For sterically hindered ketones like this compound, non-stabilized ylides are generally more reactive and thus more likely to succeed, albeit potentially with lower yields.[3]
Quantitative Data Summary
| Entry | Wittig Reagent | Product | Expected Yield | Key Considerations |
| 1 | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3,3-Dimethyl-2-methylenepentane | Low to Moderate | Non-stabilized ylide is necessary for this hindered ketone. |
| 2 | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | (E/Z)-3,3,4-Trimethyl-2-pentene | Low | Increased substitution on the ylide will decrease reactivity. |
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-methylenepentane
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer
-
Apparatus for inert atmosphere
Procedure:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with pentane (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent carefully (the product is volatile).
-
Purify by distillation or chromatography.
Optimization for this compound:
-
Elevated temperatures (refluxing THF) may be necessary.
-
The use of a more reactive base, such as sodium amide or potassium tert-butoxide, for ylide generation could be explored.
Reduction with Sodium Borohydride (B1222165): Synthesis of Secondary Alcohols
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, affording secondary alcohols.[4][5] The reaction is generally high-yielding, but the steric hindrance in this compound may slow the reaction rate.
Quantitative Data Summary
| Entry | Reducing Agent | Product | Expected Yield | Key Considerations |
| 1 | Sodium borohydride (NaBH₄) | 3,3-Dimethyl-2-pentanol | High | Reaction may be slower than with unhindered ketones. |
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-pentanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or ethanol
-
Water
-
Dilute hydrochloric acid (1 M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise, controlling any effervescence.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess base and decompose the borate (B1201080) ester.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to give the crude alcohol.
-
Purify by distillation.
Cyanohydrin Formation: Addition of Cyanide
The addition of hydrogen cyanide to a ketone yields a cyanohydrin, a versatile synthetic intermediate.[6] This reaction is reversible and base-catalyzed. For sterically hindered ketones, the equilibrium may be less favorable.
Quantitative Data Summary
| Entry | Cyanide Source | Product | Expected Yield | Key Considerations |
| 1 | NaCN / H₂SO₄ | 2-Cyano-3,3-dimethyl-2-pentanol | Moderate | Careful control of pH is crucial for safety and reactivity.[7] |
Experimental Protocol: Synthesis of 2-Cyano-3,3-dimethyl-2-pentanol
!!! EXTREME CAUTION: Hydrogen cyanide (HCN) is a highly toxic and volatile gas. This reaction must be performed in a well-ventilated fume hood by trained personnel. !!!
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄), dilute
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.1 eq) in water.
-
Add this compound (1.0 eq) to the cyanide solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add dilute sulfuric acid dropwise from the addition funnel, maintaining the temperature below 10 °C. The pH should be maintained around 4-5 for optimal reaction rate.[7]
-
Stir vigorously at 0-5 °C for several hours.
-
Once the reaction is complete, carefully extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent under reduced pressure.
-
The crude cyanohydrin can often be used without further purification.
Enolate Alkylation: α-Carbon Functionalization
The formation of an enolate followed by alkylation is a powerful tool for C-C bond formation at the α-position of a ketone.[8] For an unsymmetrical ketone like this compound, regioselectivity is a key consideration. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate at the less substituted methyl group.
Quantitative Data Summary
| Entry | Base / Electrophile | Product | Expected Yield | Key Considerations |
| 1 | LDA / Methyl Iodide | 3,3,4-Trimethyl-2-pentanone | Moderate to Good | Formation of the kinetic enolate at the C1 position is expected.[9] |
| 2 | NaH / Methyl Iodide | Mixture of products | Variable | Thermodynamic conditions may lead to a mixture of enolates and subsequent alkylation products. |
Experimental Protocol: Synthesis of 3,3,4-Trimethyl-2-pentanone (Kinetic Alkylation)
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer
-
Apparatus for inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at 0 °C to generate LDA.
-
Re-cool the LDA solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Add methyl iodide (1.2 eq) dropwise and stir at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, and dry over MgSO₄.
-
Filter and concentrate the solvent.
-
Purify the product by column chromatography.
Visualized Workflows and Mechanisms
Caption: General mechanism of nucleophilic addition to this compound.
Caption: Experimental workflow for the kinetic alkylation of this compound.
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 3,3-Dimethyl-2-pentanone via Alkylation of 2-Pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3,3-dimethyl-2-pentanone, a valuable ketone intermediate in organic synthesis. The primary method described is the exhaustive methylation of 2-pentanone at the C3 position. This process involves the generation of a ketone enolate using a strong, non-nucleophilic base followed by alkylation with a methyl halide. An alternative synthetic route commencing from diethyl malonate is also presented. This document includes comprehensive experimental procedures, tables of quantitative data for the product, and graphical representations of the reaction pathway and experimental workflow to aid in reproducibility and understanding.
Introduction
This compound is a sterically hindered ketone that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its synthesis can be approached through several pathways, with the direct alkylation of a ketone precursor being a common laboratory-scale method.[1] This method, however, requires careful control of reaction conditions to ensure the desired dimethylation and to manage regioselectivity.[1] The formation of the enolate at the more substituted α-carbon is a critical step, which can be influenced by the choice of base and reaction temperature.
Physicochemical and Spectroscopic Data
The structure and purity of the synthesized this compound can be confirmed through various analytical techniques. The key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20669-04-9 | [2] |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 128-131 °C | [3] |
| ¹³C NMR (ppm) | Carbonyl carbon in the range of 210–215 ppm | [1] |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretching vibration at 1707 cm⁻¹ | [3] |
| Mass Spectrometry (m/z) | 114, 99, 86, 71, 43, 29, 15 | [3] |
Reaction Pathway
The synthesis of this compound from 2-pentanone proceeds via a two-step alkylation of the α-carbon. The reaction pathway is illustrated below.
Caption: Synthesis of this compound from 2-pentanone.
Experimental Protocols
Protocol 1: Exhaustive Methylation of 2-Pentanone
This protocol details the direct synthesis of this compound through the exhaustive methylation of 2-pentanone. This method requires strictly anhydrous conditions and an inert atmosphere.
Materials:
-
2-Pentanone (C₅H₁₀O)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation and First Alkylation:
-
To the freshly prepared LDA solution, add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
-
Second Alkylation:
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a second portion of freshly prepared LDA (1.1 equivalents) to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add a second portion of methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.[1]
-
Protocol 2: Synthesis via Malonic Ester Acylation
This alternative protocol utilizes the acylation of a malonic ester followed by hydrolysis and decarboxylation.[1]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
2,2-Dimethylbutyryl chloride
-
Aqueous acid (e.g., HCl or H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., benzene, THF)
Procedure:
-
Enolate Formation:
-
In a suitable reaction vessel, dissolve diethyl malonate in an anhydrous organic solvent.
-
Add sodium ethoxide to form the enolate.
-
-
Acylation:
-
To the enolate solution, add 2,2-dimethylbutyryl chloride dropwise.
-
Heat the reaction mixture to facilitate the acylation.
-
-
Hydrolysis and Decarboxylation:
-
After the acylation is complete, add aqueous acid to the reaction mixture.
-
Heat the mixture to induce hydrolysis of the ester and subsequent decarboxylation to yield the ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction at low temperatures requires careful handling of cryogenic baths.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-2-pentanone
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several synthetic routes are available, each with its own advantages and challenges. The primary methods include:
-
Malonic Ester Synthesis: This involves the acylation of a malonic ester, like diethyl malonate, with 2,2-dimethylbutyryl chloride, followed by hydrolysis and decarboxylation. This method can achieve high yields and uses readily available materials.[1]
-
Alkylation of 2-Pentanone: This direct approach involves the exhaustive methylation of 2-pentanone at the C3 position using a strong base, such as lithium diisopropylamide (LDA), and a methyl halide.[1]
-
Pinacol Rearrangement: An acid-catalyzed rearrangement of 2,3-dimethyl-2,3-pentanediol can yield the target ketone. The mechanism involves the formation of a tertiary carbocation followed by a methyl shift.[1]
-
Grignard Reaction: The reaction of a tert-pentyl Grignard reagent (e.g., tert-pentylmagnesium chloride) with a suitable acetylating agent like acetyl chloride can be used. Another organometallic approach involves the reaction of neopentylmagnesium chloride with acetic anhydride.[2]
-
Oxidation of 3,3-Dimethyl-2-pentanol: The corresponding secondary alcohol can be oxidized to the ketone using reagents like pyridinium (B92312) chlorochromate (PCC). The precursor alcohol is often synthesized via a Grignard reaction.[1]
Q2: Why is regioselectivity a challenge in the alkylation of 2-pentanone?
A2: The alkylation of unsymmetrical ketones like 2-pentanone can lead to a mixture of products because deprotonation can occur at either the C1 or C3 position. Using a bulky, non-nucleophilic base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate at the less sterically hindered C1 position. To achieve the desired dimethylation at the C3 position, thermodynamic conditions (a smaller base like NaH and higher temperatures) may be required to favor the more stable, substituted enolate, but this can lead to other side reactions.[1]
Q3: What are the typical side products in the malonic ester synthesis?
A3: A major drawback of the malonic ester synthesis is the potential for dialkylation at the alpha-carbon.[3] This occurs if the mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkyl halide. This leads to a mixture of mono- and di-alkylated products, which can complicate purification and lower the overall yield of the desired mono-alkylated precursor.[3]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by distillation. In cases where the boiling points of the product and byproducts are close, fractional distillation is necessary. For instance, in a Grignard synthesis route, a byproduct and the final product may have very similar boiling points, making separation difficult.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase reaction time or temperature, monitoring for product formation and byproduct generation using techniques like GC-MS. |
| Side reactions: Formation of undesired byproducts (e.g., dialkylation, elimination products). | Optimize reaction conditions. For alkylation, carefully choose the base and temperature to control regioselectivity.[1] For malonic ester synthesis, use a 1:1 molar ratio of the enolate to the alkylating agent to minimize dialkylation.[3] | |
| Poor stability of reagents: Grignard reagents are sensitive to moisture and air. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Presence of Multiple Products in Final Mixture | Lack of regioselectivity: In alkylation of 2-pentanone, both C1 and C3 positions may be alkylated. | For C3 alkylation, thermodynamic control (e.g., NaH, higher temperature) is needed, but this may require further optimization to suppress side reactions. For C1 alkylation, kinetic control (LDA, -78°C) is preferred.[1] |
| Dialkylation: In malonic ester synthesis, the monoalkylated product reacts further. | Add the alkylating agent slowly to the enolate solution to maintain a low concentration and minimize the chance of a second alkylation. | |
| Rearrangement of carbocation (Pinacol route): Formation of isomeric ketones or elimination products. | The choice of acid catalyst and control of temperature are crucial. Milder conditions may favor the desired rearrangement pathway. | |
| Difficulty in Product Purification | Close boiling points of product and impurities. | Employ fractional distillation with a high-efficiency column. Alternatively, consider column chromatography for separation. |
| Unreacted starting materials remaining. | Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, adjust stoichiometry or reaction time. A chemical wash during workup may remove acidic or basic starting materials. |
Experimental Protocols & Data
Malonic Ester Synthesis Protocol
This protocol is adapted from a patented process for the preparation of this compound.[4]
Step 1: Preparation of 2,2-Dimethylbutyryl Diethyl Malonate
-
Prepare magnesium ethoxide by reacting magnesium turnings with absolute ethanol (B145695) in a suitable solvent such as benzene (B151609) or THF.
-
Add diethyl malonate to the magnesium ethoxide solution to form magnesium alkoxyl ethyl malonate.
-
Slowly add 2,2-dimethylbutyryl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, perform an acidic workup to quench the reaction and separate the organic layer containing the acylated malonate.
Step 2: Hydrolysis and Decarboxylation
-
The crude 2,2-dimethylbutyryl diethyl malonate is heated in the presence of an acid mixture, such as acetic acid and sulfuric acid.[4]
-
The reaction is maintained at a temperature between 60 °C and 100 °C.[4]
-
During this step, the ester groups are hydrolyzed to carboxylic acids, and the resulting β-keto acid readily decarboxylates to form this compound.
-
The final product is isolated by distillation from the reaction mixture.
Reported Yield Data
The following table summarizes reported yields for different synthetic methods. Note that reaction conditions can significantly impact outcomes, and direct comparison may not be possible without standardized experiments.
| Synthesis Method | Reagents | Conditions | Yield (%) | Reference |
| Malonic Ester Synthesis | Diethyl malonate, 2,2-dimethylbutyryl chloride | Acid-catalyzed hydrolysis/decarboxylation | 80% | CN1321963C[4] |
| Grignard-type Reaction | Neopentylmagnesium chloride, Acetic anhydride | Diethyl ether, -78°C, 5h | 27% | Australian Journal of Chemistry, 1987[2] |
Visual Guides
Synthesis Workflow: Malonic Ester Route
Troubleshooting Decision Tree
References
3,3-Dimethyl-2-pentanone Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3,3-Dimethyl-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways for this compound include the malonic ester synthesis, Grignard reactions, oxidation of the corresponding secondary alcohol (3,3-Dimethyl-2-pentanol), and the alkylation of ketone precursors.[1] Each route offers distinct advantages and challenges regarding starting material availability, reaction conditions, and scalability.
Q2: Which synthesis method is preferred for industrial-scale production?
A2: The malonic ester synthesis is often favored for industrial applications. A patented process describes this route as having the advantages of simple technology, readily available raw materials, high reaction yield, and being easy to industrialize.[2][3]
Q3: What is the role of steric hindrance in the synthesis of this compound?
A3: Steric hindrance from the bulky tert-pentyl group is a significant factor in this synthesis.[1] In Grignard reactions, it can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing reaction rates.[1] However, this hindrance can also be beneficial by preventing unwanted side reactions, such as the further reaction of the ketone product.[1] When using alkylation methods, bulky bases like lithium diisopropylamide (LDA) will preferentially abstract the less sterically hindered proton, which must be managed to achieve the desired product.[1]
Q4: What is this compound used for?
A4: this compound is an important intermediate in the pharmaceutical and agrochemical industries.[2] It is used to synthesize antibacterial agents and fungicides.[2][4]
Synthesis Route Overview
Caption: Overview of major synthetic pathways to this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Grignard Reagent: Moisture or oxygen in the reaction setup. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Steric Hindrance: The bulky tert-pentyl group is impeding nucleophilic attack.[1] | Increase reaction time and/or temperature. Consider a less sterically hindered route, such as the malonic ester synthesis. | |
| Poor Decarboxylation (Malonic Ester Route): Incomplete hydrolysis or insufficient heating. | Ensure complete hydrolysis of the ester. Use a mixture of acids, such as acetic acid and sulfuric acid, and maintain a reaction temperature of 60-100 °C during decarboxylation.[2] | |
| Over-oxidation (Alcohol Oxidation Route): Using too strong of an oxidizing agent. | Use a milder reagent like Pyridinium Chlorochromate (PCC) to prevent oxidation beyond the ketone stage.[1] | |
| Presence of Significant Byproducts | Grignard Side Reactions: Reaction with CO2 from the air, or coupling reactions. | Maintain a strictly inert atmosphere. Add the Grignard reagent slowly to the substrate solution to minimize self-coupling. |
| Incomplete Alkylation (Alkylation Route): Formation of mono-alkylated species instead of the desired di-alkylation. | Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) to control enolate formation. Ensure the correct stoichiometry of the alkylating agent (e.g., methyl iodide).[1] | |
| Byproducts with Similar Boiling Points: A known issue with a route starting from tert-amyl alcohol is the formation of byproducts with boiling points near the product, making separation difficult.[2] | Utilize fractional distillation with a high-efficiency column. Consider an alternative synthesis route that yields a cleaner crude product. | |
| Difficulty in Product Purification | Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. | Add a saturated brine solution (NaCl) to help break the emulsion by increasing the polarity of the aqueous phase. |
| Residual Acid: Incomplete neutralization after acidic workup. | Wash the organic layer with a weak base like sodium bicarbonate (NaHCO3) solution, followed by water and brine washes. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis experiments.
Experimental Protocols
Protocol 1: Malonic Ester Synthesis
This protocol is adapted from a patented industrial process.[2][3]
Step 1: Preparation of 2,2-Dimethylbutyryl Diethyl Malonate
-
Prepare magnesium alkoxyl ethyl malonate by reacting diethyl malonate with an appropriate magnesium alkoxide (e.g., magnesium ethoxide) in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).
-
To this mixture, slowly add 2,2-dimethylbutyryl chloride.
-
Heat the reaction mixture to a temperature between 60 °C and 80 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench carefully with a dilute acid solution.
-
Perform a liquid-liquid extraction to isolate the crude 2,2-dimethylbutyryl diethyl malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add a mixture of acids. A combination of acetic acid and sulfuric acid (e.g., 1.5:1.0 weight ratio) is effective.[2]
-
Heat the mixture under reflux at a temperature of 60 °C to 100 °C.[2] CO2 will evolve during this step.
-
Continue heating until gas evolution ceases, indicating the completion of the decarboxylation.
-
Cool the mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the crude this compound with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4).
-
Purify the final product by distillation.
Protocol 2: Oxidation of 3,3-Dimethyl-2-pentanol
This protocol is based on the general method of oxidizing a secondary alcohol to a ketone.[1]
-
Dissolve the starting material, 3,3-Dimethyl-2-pentanol, in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add Pyridinium Chlorochromate (PCC) to the solution in portions. The reaction is exothermic.
-
Stir the mixture at room temperature for several hours until the starting alcohol is consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by distillation if necessary.
References
- 1. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 3. CN1781894A - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 4. This compound | 20669-04-9 [chemicalbook.com]
Technical Support Center: Controlling Regioselectivity in 2-Pentanone Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the alkylation of 2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers in the alkylation of 2-pentanone?
Alkylation of 2-pentanone occurs at the α-carbon (the carbon atom adjacent to the carbonyl group). Since 2-pentanone is an unsymmetrical ketone, it has two non-equivalent α-carbons: C1 (a methyl group) and C3 (a methylene (B1212753) group). Deprotonation at these sites forms two different enolates, leading to two possible alkylated products: alkylation at the C1 position (the less substituted carbon) and alkylation at the C3 position (the more substituted carbon).
Q2: What is the difference between a kinetic and a thermodynamic enolate?
The regioselectivity of the alkylation is determined by which enolate is formed.[1]
-
Kinetic Enolate: This enolate is formed faster by removing a proton from the less sterically hindered α-carbon (C1 in 2-pentanone).[2][3] Its formation is favored under irreversible conditions.
-
Thermodynamic Enolate: This enolate is more stable due to its more substituted double bond (formed by deprotonating C3 in 2-pentanone).[3][4] Its formation is favored under conditions that allow for equilibrium between the two possible enolates.[4]
Q3: How do I selectively form the kinetic alkylation product?
To favor the kinetic product (alkylation at the C1 position), you need to use conditions that promote the rapid, irreversible formation of the less substituted enolate. The key factors are:
-
Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA).[4][5]
-
Solvent: An aprotic solvent, such as Tetrahydrofuran (B95107) (THF).[1]
-
Reaction Time: Short reaction times to prevent equilibration to the thermodynamic enolate.[5]
Q4: How do I selectively form the thermodynamic alkylation product?
To favor the thermodynamic product (alkylation at the C3 position), you should use conditions that allow the reaction to reach equilibrium, where the more stable enolate predominates.[4] The key factors are:
-
Base: A weaker, less sterically hindered base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[2][5]
-
Temperature: Higher reaction temperatures, from 0 °C to room temperature or above.[2][5]
-
Solvent: Protic solvents (like ethanol (B145695) when using NaOEt) or aprotic solvents can be used, depending on the base.[1]
-
Reaction Time: Longer reaction times to ensure equilibrium is established.[5]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to poor regioselectivity in your 2-pentanone alkylation reactions.
| Symptom | Possible Cause | Solution |
| Mixture of both alkylated products when targeting the kinetic product. | Temperature too high: The reaction may be warming up, allowing for equilibration to the thermodynamic enolate. | Ensure a consistent low temperature (-78 °C) is maintained throughout the base addition and enolate formation. Use a dry ice/acetone bath.[2] |
| Incomplete deprotonation: Using less than a full equivalent of LDA or impure base can leave starting material, which can protonate the kinetic enolate, allowing for equilibration. | Use a slight excess (e.g., 1.05 equivalents) of freshly prepared or titrated LDA to ensure complete and rapid deprotonation.[2] | |
| Prolonged reaction time: Leaving the enolate solution for too long before adding the electrophile can lead to equilibration. | Add the electrophile as soon as the enolate formation is complete (typically within 1 hour at -78 °C).[5] | |
| Mixture of both alkylated products when targeting the thermodynamic product. | Temperature too low or reaction time too short: The reaction may not have reached equilibrium, resulting in a significant amount of the kinetic product. | Increase the reaction temperature (e.g., to 25 °C) and/or extend the reaction time to allow the enolates to equilibrate fully.[5] |
| Base is too strong/bulky: A base like LDA, even at higher temperatures, might still favor the kinetic product to some extent. | Use a smaller, non-hindered base like sodium hydride (NaH) or a sodium alkoxide to facilitate equilibration.[2][6] | |
| Low overall yield of alkylated products; presence of starting material. | Inactive base: The base (e.g., LDA, NaH) may have degraded due to exposure to moisture or air. | Use freshly prepared LDA or a new bottle of NaH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Poor electrophile: The alkylating agent may be unreactive (e.g., tertiary halides) or prone to elimination. | Use a reactive electrophile with a good leaving group, such as a primary alkyl iodide or bromide.[7] | |
| Formation of aldol (B89426) condensation side products. | Incomplete enolate formation: If starting ketone is present alongside the enolate, self-condensation can occur. This is more common under thermodynamic conditions where enolate formation is reversible.[8] | When targeting the kinetic product, ensure complete deprotonation with a full equivalent of a strong base like LDA.[9] For thermodynamic conditions, carefully control the addition of reagents. |
Data Summary
The choice of reaction conditions is critical for controlling the regioselectivity of 2-pentanone alkylation. The following table summarizes the expected outcomes based on the reagents and conditions used.
| Parameter | Kinetic Control | Thermodynamic Control | Reference |
| Major Product | Alkylation at C1 (less substituted) | Alkylation at C3 (more substituted) | [4][6] |
| Base | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | [5] |
| Temperature | -78 °C | 25 °C (or higher) | [5] |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic (e.g., Ethanol, THF) | [1] |
| Reaction Time | Short (e.g., < 1 hour for enolate formation) | Long (e.g., > 20 hours for equilibration) | [5] |
| Enolate Formed | Less substituted, forms faster | More substituted, more stable | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Alkyl-2-pentanone (Kinetic Control)
This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted C1 position of 2-pentanone.
-
Preparation of LDA Solution:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (B44863) (1.2 equivalents) to the THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the solution at this temperature for 30 minutes to form the LDA solution.[10]
-
-
Enolate Formation:
-
Slowly add 2-pentanone (1.0 equivalent) dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[10]
-
-
Alkylation:
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 18 hours).[10]
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
-
Protocol 2: Synthesis of 3-Alkyl-2-pentanone (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamic enolate and subsequent alkylation at the more substituted C3 position of 2-pentanone.
-
Enolate Formation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 equivalents) as a mineral oil dispersion.
-
Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Slowly add 2-pentanone (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for at least 20 hours to allow for complete equilibration to the thermodynamic sodium enolate.[5] Hydrogen gas will be evolved.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.
Caption: Experimental workflow for kinetically controlled alkylation.
Caption: Logical troubleshooting guide for poor regioselectivity.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ochemacademy.com [ochemacademy.com]
- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Managing Over-alkylation in Ketone Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage and prevent over-alkylation in ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in ketone synthesis?
Over-alkylation is a common side reaction where a second (or third) alkyl group is added to the α-carbon of a ketone. This occurs when the initial mono-alkylated ketone product, which still possesses an α-hydrogen, is deprotonated by the base present in the reaction mixture to form a new enolate. This new enolate can then react with another molecule of the alkylating agent, leading to di- or poly-alkylated byproducts and reducing the yield of the desired mono-alkylated product.[1][2]
Q2: What are the primary factors that lead to over-alkylation?
The primary factors influencing over-alkylation are the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3][4][5] Key factors include:
-
Choice of Base: Strong, non-nucleophilic, sterically hindered bases generally favor selective mono-alkylation. Weaker bases or smaller, less hindered bases can lead to equilibrium conditions that promote over-alkylation.[2][3][6]
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for preventing equilibration and side reactions. Higher temperatures provide the energy needed to form the more stable (thermodynamic) enolate and can increase the rate of over-alkylation.[5][6]
-
Base Stoichiometry: Using a full equivalent of a strong base ensures the complete and rapid conversion of the starting ketone to its enolate, minimizing the presence of unreacted ketone that can participate in side reactions.[7]
-
Order of Addition: Adding the ketone solution dropwise to the cooled base solution helps maintain a low concentration of the ketone, favoring the formation of the desired enolate before alkylation begins.[3]
Q3: How does the choice of base affect the selectivity of alkylation?
The choice of base is critical for controlling selectivity.
-
Kinetic Control: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are non-nucleophilic and very strong (pKa of its conjugate acid is ~36).[1][7][8] Due to its bulkiness, LDA preferentially removes the most accessible proton at the less substituted α-carbon, rapidly and irreversibly forming the kinetic enolate.[5][9] This process, typically performed at low temperatures (-78 °C), is fast and prevents the enolate from equilibrating to the more stable form, thus minimizing over-alkylation.[3][6]
-
Thermodynamic Control: Weaker bases, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), are often smaller and set up an equilibrium between the ketone and its possible enolates.[4][9] At higher temperatures (e.g., room temperature), this equilibrium allows for the formation of the more substituted, thermodynamically stable enolate.[2][3] These conditions can increase the likelihood of the mono-alkylated product being deprotonated again, leading to over-alkylation.[2]
Q4: What is the role of the alkylating agent?
The alkylating agent should be reactive and used in a controlled stoichiometry. Highly reactive primary alkyl halides (like methyl iodide or benzyl (B1604629) bromide) are ideal for the SN2 reaction with the enolate.[1] Using more than a slight excess (e.g., > 1.05 equivalents) of the alkylating agent can drive the reaction towards di-alkylation once the mono-alkylated product is formed. Secondary and tertiary halides are generally poor substrates as they tend to undergo elimination reactions.[1][10]
Troubleshooting Guide
Problem: My reaction yields a mixture of mono- and di-alkylated products with a low yield of the desired mono-alkylated compound.
This is a classic sign of over-alkylation. The mono-alkylated product is being deprotonated and reacting further. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for over-alkylation.
Data Presentation: Regioselectivity in the Methylation of 2-Methylcyclohexanone (B44802)
The choice of reaction conditions directly impacts the product distribution by favoring either the kinetic or thermodynamic pathway. The data below illustrates this selectivity.
| Condition Type | Base | Temperature (°C) | Major Product (Alkylation Site) | Product Ratio (Kinetic:Thermodynamic) |
| Kinetic | LDA | -78 | 2,6-dimethylcyclohexanone (less substituted) | >99:1 |
| Thermodynamic | NaOEt | 25 | 2,2-dimethylcyclohexanone (more substituted) | 26:74 |
| Data adapted from BenchChem technical guides.[3][4] |
Key Mechanisms
The diagram below illustrates the competing pathways for enolate formation. To prevent over-alkylation, conditions should be chosen to favor the irreversible formation of the kinetic enolate, which is then trapped by the alkylating agent.
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Experimental Protocols
Protocol: Kinetically Controlled Mono-methylation of 2-Methylcyclohexanone
This protocol is designed to selectively form the less substituted kinetic enolate to achieve mono-alkylation at the C6 position.
Apparatus:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a low-temperature thermometer, and a dropping funnel.
Reagents:
-
Diisopropylamine (B44863) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.0 eq)
-
2-Methylcyclohexanone (1.0 eq)
-
Methyl Iodide (1.0 eq)
-
Saturated aqueous solution of ammonium (B1175870) chloride
Experimental Workflow
Caption: Workflow for kinetically controlled mono-alkylation.
Procedure:
-
LDA Preparation: Dissolve diisopropylamine (1.1 eq) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.[3]
-
Enolate Formation: In a separate flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in a small amount of anhydrous THF. Add this ketone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete and irreversible formation of the kinetic enolate.[3]
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.0 eq) dropwise to the enolate solution while maintaining the temperature at -78 °C. Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.[3]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2,6-dimethylcyclohexanone.[3]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 3,3-Dimethyl-2-pentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Dimethyl-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include unreacted starting materials such as 2-pentanone or pinacolone, and side-products like 3-Methyl-2-pentanone.[1][2][3] If a Grignard reaction was used for synthesis, you might also find residual solvents and byproducts from this reaction.
Q2: Which purification method is most suitable for achieving high-purity this compound?
A2: The choice of purification method depends on the required purity level and the nature of the impurities.
-
Fractional Distillation is effective for removing impurities with significantly different boiling points.
-
Preparative Gas Chromatography (Prep-GC) offers the highest resolution for separating isomers and impurities with very close boiling points.
-
Purification via Semicarbazone Derivatization is a classical chemical method that is highly selective for ketones and can be very effective for removing non-ketonic impurities.
Q3: Can this compound form azeotropes with common solvents?
Q4: How can I assess the purity of this compound after purification?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique will not only quantify the purity but also help in identifying any remaining impurities based on their mass spectra.
Purification Methodologies and Troubleshooting
Fractional Distillation
Fractional distillation is a primary technique for purifying this compound by separating it from compounds with different boiling points.
Data Presentation: Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C) |
| 2-Pentanone | 102 °C[1] |
| Pinacolone (3,3-Dimethyl-2-butanone) | 103-106 °C[2] |
| 3-Methyl-2-pentanone | 116 °C[3] |
| This compound | 131-132 °C [5] |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Charging: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the thermometer. The temperature should plateau as the first fraction (the component with the lowest boiling point) distills over.
-
Fraction Collection: Collect the fractions in separate receiving flasks. The fraction collected at or near the boiling point of this compound (131-132 °C) will be the purified product.[5]
-
Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Temperature Fluctuations | - Uneven heating.- Bumping of the liquid. | - Ensure the heating mantle is in good contact with the flask.- Add fresh boiling chips. |
| No Distillate | - Insufficient heating.- A leak in the apparatus. | - Increase the heating mantle temperature.- Check all joints and connections for a proper seal.[6] |
Logical Relationship Diagram: Fractional Distillation Troubleshooting
References
Technical Support Center: Synthesis of 3,3-Dimethyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-2-pentanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The primary methods for synthesizing this compound include:
-
Grignard Reaction: The reaction of a tert-amyl magnesium halide (e.g., tert-amyl magnesium chloride) with an acetylating agent like acetyl chloride.
-
Alkylation of 2-Pentanone: The methylation of 2-pentanone at the C3 position using a strong base and a methyl halide.[1]
-
Malonic Ester Synthesis: Acylation of diethyl malonate with 2,2-dimethylbutyryl chloride, followed by hydrolysis and decarboxylation.[1][2]
-
Oxidation of 3,3-Dimethyl-2-pentanol: The oxidation of the corresponding secondary alcohol.[1]
Q2: What are the typical by-products I can expect in the Grignard synthesis of this compound?
A2: In the Grignard synthesis using tert-amyl magnesium chloride and acetyl chloride, the most common by-product is a tertiary alcohol resulting from the Grignard reagent adding to the ketone product. Other potential by-products include pinacolyl acetate (B1210297) and mesityl oxide.[3]
Q3: How can I minimize the formation of regioisomers during the alkylation of 2-pentanone?
A3: The formation of regioisomers, such as 3-methyl-2-hexanone (B1360152) and this compound, is a common challenge. To favor the desired product, controlling the enolate formation is crucial. Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will favor the formation of the kinetic enolate, leading to methylation at the less substituted α-carbon.[4] Conversely, using a smaller, less hindered base at higher temperatures can favor the thermodynamic enolate.[4]
Q4: What are the main side reactions in the malonic ester synthesis of this compound?
A4: The two primary side reactions in the malonic ester synthesis are dialkylation and transesterification.[5][6] Dialkylation can occur if the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[5] Transesterification can happen if the alkoxide base used does not match the ester group of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate).[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| Reaction with starting material/product: The highly reactive Grignard reagent can react with the acetyl chloride starting material or the this compound product. | Add the Grignard reagent slowly to an excess of acetyl chloride at a low temperature to minimize the reaction between the Grignard reagent and the ketone product. |
| Hydrolysis of Grignard reagent: The Grignard reagent is highly sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use anhydrous solvents. |
| Formation of Wurtz coupling products: Alkyl halides can couple in the presence of magnesium. | This is less common with acyl chlorides but can be minimized by using fresh, high-quality magnesium turnings and initiating the reaction promptly. |
Issue 2: Presence of Multiple Isomers in the Alkylation of 2-Pentanone
| Potential Cause | Troubleshooting Step |
| Formation of thermodynamic enolate: Using a non-bulky base or higher temperatures can lead to a mixture of kinetic and thermodynamic enolates, resulting in a mixture of methylated products. | For the synthesis of this compound, the goal is methylation at the more substituted carbon. Therefore, conditions favoring the thermodynamic enolate (e.g., a smaller base like sodium ethoxide and higher temperatures) should be used. However, this can still lead to mixtures. Careful optimization of base, solvent, and temperature is required. |
| Over-methylation: The mono-methylated intermediate can be deprotonated again and react with another equivalent of the methylating agent. | Use a stoichiometric amount of the methylating agent and monitor the reaction closely by GC to avoid over-methylation. |
Issue 3: Complex Product Mixture in Malonic Ester Synthesis
| Potential Cause | Troubleshooting Step |
| Dialkylation: The mono-alkylated malonic ester intermediate can undergo a second alkylation. | Use a slight excess of the malonic ester to reduce the chance of the mono-alkylated product being deprotonated and reacting further.[7] |
| Transesterification: The alkoxide base is exchanging with the ester groups of the malonic ester. | Ensure the alkoxide base matches the ester. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[6] |
| Incomplete hydrolysis or decarboxylation: Residual ester or di-acid can contaminate the final product. | Ensure the hydrolysis and decarboxylation steps go to completion by using a sufficient amount of acid/base and adequate heating time. |
By-product Data
Table 1: Potential By-products in this compound Synthesis
| Synthetic Route | Potential By-product | IUPAC Name | Chemical Structure |
| Grignard Reaction | Tertiary Alcohol | 2,3,3-Trimethyl-2-pentanol | CH₃C(OH)(CH₃)C(CH₃)₂CH₂CH₃ |
| Grignard Reaction | Pinacolyl Acetate | 1,2,2-trimethylpropyl acetate | CH₃COOC(CH₃)₂CH(CH₃)₂ |
| Alkylation of 2-Pentanone | Regioisomer | 3-Methyl-2-hexanone | CH₃COCH(CH₃)CH₂CH₂CH₃ |
| Malonic Ester Synthesis | Dialkylated Product | Diethyl 2,2-bis(2,2-dimethylbutanoyl)malonate | (CH₃CH₂OC(O))₂C(C(O)C(CH₃)₂CH₂CH₃)₂ |
| Malonic Ester Synthesis | Transesterification Product | Ethyl methyl 2-(2,2-dimethylbutanoyl)malonate | CH₃OC(O)CH(C(O)C(CH₃)₂CH₂CH₃)C(O)OCH₂CH₃ |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 100 µL) by adding it to 1 mL of a suitable solvent (e.g., diethyl ether or dichloromethane) containing an internal standard (e.g., dodecane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.[8]
-
-
GC-MS Parameters:
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]
-
Injection Mode: Split injection (e.g., 50:1) is typically used.[9]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.[9]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
MS Parameters:
-
Protocol 2: NMR Analysis of this compound and Potential By-products
-
Sample Preparation:
-
Dissolve the purified product or reaction mixture residue in deuterated chloroform (B151607) (CDCl₃).
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Expected Chemical Shifts for this compound:
-
Singlet around 2.1 ppm (3H, -COCH₃).
-
Singlet around 1.1 ppm (6H, -C(CH₃)₂-).
-
Quartet around 1.5 ppm (2H, -CH₂CH₃).
-
Triplet around 0.8 ppm (3H, -CH₂CH₃).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts for this compound:
-
Visualizations
Caption: Synthetic pathways and potential by-product formation.
Caption: General workflow for synthesis and troubleshooting.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. treenablythe.weebly.com [treenablythe.weebly.com]
Technical Support Center: Optimizing Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for malonic ester synthesis.
Troubleshooting Guides
Problem: Low or No Product Yield
Low yield is a common issue in malonic ester synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Ineffective Deprotonation | The base must be strong enough to completely deprotonate the malonic ester. Ensure the pKa of the base's conjugate acid is significantly higher than that of the malonic ester (pKa ≈ 13 in water for dimethyl malonate, 16.4 in DMSO for diethyl malonate).[1] Sodium ethoxide is a common and effective choice for diethyl malonate.[2][3] |
| Base Degradation | Alkoxide bases are sensitive to moisture. Use a fresh, unopened container of the base or ensure it has been stored under anhydrous conditions.[1] |
| Reagent and Solvent Purity | Impurities in the malonic ester, alkyl halide, or solvent can lead to side reactions and lower yields. It is recommended to distill technical grade malonic esters under reduced pressure before use.[1] Solvents must be anhydrous, as water will react with the base and prevent the formation of the enolate.[1] |
| Incorrect Reaction Temperature | The alkylation step is typically performed by forming the enolate at room temperature and then adding it to a refluxing solution of the alkyl halide.[1][4][5] This method helps to minimize side reactions like Claisen condensation by keeping the enolate concentration low.[1][4] For some sensitive substrates, lower temperatures might be necessary to improve selectivity, although this could extend reaction times.[1] |
| Incomplete Hydrolysis or Decarboxylation | Insufficient heating or improper acidic/basic conditions during the hydrolysis and decarboxylation steps will result in a low yield of the final carboxylic acid.[1] Ensure complete hydrolysis of the ester before proceeding to decarboxylation.[1][6] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem: Presence of Side Products
The formation of side products, such as dialkylated esters and Claisen condensation products, can complicate purification and reduce the yield of the desired mono-alkylated product.
Possible Side Products & Mitigation Strategies
| Side Product | Mitigation Strategy |
| Dialkylated Product | The formation of a dialkylated product is a common issue.[1][7] To favor mono-alkylation, use a slight excess of the malonic ester or exactly one equivalent of the base.[1] Another strategy is to add the deprotonated malonate ester dropwise to a heated solution of the alkyl halide.[1][4] |
| Claisen Condensation Product | This side reaction occurs when the enolate attacks the carbonyl group of another ester molecule. To minimize this, ensure complete deprotonation by using a full equivalent of a sufficiently strong base.[1] Keeping the concentration of the enolate low by adding it dropwise to the alkyl halide solution is also effective.[1][4] |
| O-Alkylated Product | While less common, O-alkylation is a potential side reaction.[8] The choice of solvent can influence the C- vs. O-alkylation ratio. Polar aprotic solvents generally favor C-alkylation. |
Competing Reaction Pathways
Caption: Competing reactions in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of diethyl malonate?
For diethyl malonate, sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used and effective base.[2][3] The pKa of the conjugate acid of ethoxide (ethanol) is about 16, which is sufficiently higher than the pKa of diethyl malonate (around 13) to ensure efficient deprotonation.[9] It is crucial to use a base with an alkoxide that matches the ester groups of the malonic ester (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification.[2][3]
Q2: How can I prevent the formation of a dialkylated product?
To favor mono-alkylation, you can employ the following strategies:
-
Use an excess of the malonic ester: This statistically favors the reaction of the alkyl halide with an unreacted malonic ester enolate.[1]
-
Control the stoichiometry of the base: Use only one equivalent of the base to generate the enolate of the malonic ester.[1]
-
Slow addition: Add the deprotonated malonic ester dropwise to a heated solution of the alkyl halide.[1][4]
Q3: My decarboxylation step is not working efficiently. What can I do?
Incomplete decarboxylation is often due to incomplete hydrolysis of the diester to the dicarboxylic acid or insufficient heating.[1]
-
Ensure complete hydrolysis: The hydrolysis of the ester to the corresponding dicarboxylic acid is a prerequisite for decarboxylation. This is typically achieved by heating with an excess of aqueous acid (e.g., 6M H₂SO₄) or base (e.g., aqueous NaOH) followed by acidification.[1] Monitor the reaction by TLC to ensure all the ester has been consumed.
-
Sufficient heating: The dicarboxylic acid needs to be heated, often to its melting point or in a high-boiling solvent, to induce decarboxylation.[10]
Q4: What is the role of the solvent in malonic ester synthesis?
The solvent plays a critical role. For the enolate formation and alkylation steps, an anhydrous solvent is essential to prevent the reaction of the base with water.[1] The alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) is often used as the solvent.[4] For certain applications, such as those involving acyl chlorides, polar aprotic solvents like DMSO or DMF may be used.[11]
Q5: Can I use a different alkylating agent other than an alkyl halide?
Yes, while primary alkyl halides are the most common electrophiles, other alkylating agents can be used. The reaction proceeds via an SN2 mechanism, so primary and some secondary alkyl halides work well. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Heat the solution to reflux. Add the alkyl halide (1.0 equivalent) dropwise to the refluxing solution of the enolate.[4][5] Maintain the reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude alkylated malonic ester.
Protocol 2: Hydrolysis and Decarboxylation
-
Hydrolysis (Acidic Conditions): To the crude alkylated malonic ester, add an excess of 6M sulfuric acid.[1] Heat the mixture to reflux until the ester is fully hydrolyzed, which can be monitored by the disappearance of the ester spot on a TLC plate. This may take several hours.
-
Hydrolysis (Basic Conditions): Alternatively, reflux the ester with an excess of aqueous sodium hydroxide. After the hydrolysis is complete (monitored by TLC), cool the mixture and carefully acidify it with a strong acid like concentrated HCl until the solution is acidic to litmus (B1172312) paper.
-
Decarboxylation: Heat the resulting dicarboxylic acid solution to a gentle reflux. The decarboxylation will occur, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Purification: Cool the reaction mixture and extract the final carboxylic acid product with an organic solvent. The product can then be purified by distillation or recrystallization.
General Experimental Workflow
Caption: General experimental workflow for malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. youtube.com [youtube.com]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 11. chemistnotes.com [chemistnotes.com]
Technical Support Center: Separation of 3,3-dimethyl-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the separation of 3,3-dimethyl-2-pentanone from a reaction mixture.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Poor separation of this compound from a close-boiling impurity.
-
Question: My fractional distillation is not effectively separating this compound from an impurity with a similar boiling point. What can I do?
-
Answer:
-
Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates, such as a Vigreux column with more indentations or a packed column (e.g., with Raschig rings or metal sponges).
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more condensation and re-vaporization cycles, which enhances separation. A higher reflux ratio means collecting the distillate at a slower rate.
-
Vacuum Distillation: If the compounds are high-boiling and susceptible to decomposition at atmospheric pressure, consider performing the distillation under reduced pressure. This will lower the boiling points of all components and may improve separation.
-
Alternative Purification Technique: If distillation proves ineffective, consider alternative methods such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) for high-purity separation.
-
Issue 2: The presence of unreacted starting materials in the purified product.
-
Question: After purification, I'm still detecting significant amounts of starting materials like diethyl malonate or 2,2-dimethyl-butyryl chloride. How can I remove them?
-
Answer:
-
For 2,2-dimethyl-butyryl chloride: This reactant is moisture-sensitive and reacts with water.[1][2] A simple aqueous workup can hydrolyze the unreacted acid chloride to the corresponding carboxylic acid, which can then be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution).
-
For Diethyl Malonate: Diethyl malonate has a significantly higher boiling point (199 °C) than this compound (131-132 °C).[3][4] Careful fractional distillation should effectively separate these two compounds. If co-distillation is an issue, ensure your distillation setup is optimized for separating components with a large boiling point difference.
-
Liquid-Liquid Extraction: The acidity of the α-hydrogen in diethyl malonate allows for its removal via an extractive workup with a dilute base.[5] However, be mindful that a strong base could potentially react with your ketone product. A milder basic wash is recommended.
-
Issue 3: Emulsion formation during aqueous workup.
-
Question: When I perform a liquid-liquid extraction, a persistent emulsion forms between the organic and aqueous layers. How can I break it?
-
Answer:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Allow the mixture to stand for an extended period, as some emulsions will break upon standing.
-
Change the Solvent: If emulsions are a persistent problem, consider using a different organic solvent for extraction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the separation of this compound.
-
Question: What are the key physical properties of this compound and its potential impurities that are relevant for separation?
-
Answer: The table below summarizes the key physical properties for separating this compound from common reactants and byproducts. The significant differences in boiling points suggest that fractional distillation is a primary method for purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₄O | 114.19 | 131-132[3] | Soluble in organic solvents. |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199[4] | Slightly miscible with water; miscible with ethanol, ether, chloroform (B151607), and benzene.[4] |
| 2,2-dimethyl-butyryl chloride | C₆H₁₁ClO | 134.60 | 132-133[1] | Reacts with water; soluble in chloroform and ethyl acetate.[1][6] |
| 3,3-dimethyl-2-pentanol | C₇H₁₆O | 116.20 | 138.3[7] | Soluble in organic solvents. |
| Tetrahydrofuran (THF) (Solvent) | C₄H₈O | 72.11 | 66 | Miscible with water. |
| Benzene (Solvent) | C₆H₆ | 78.11 | 80.1 | Immiscible with water. |
-
Question: What is the most effective method for separating this compound from a reaction mixture?
-
Answer: The most effective method depends on the specific composition of your reaction mixture.
-
Fractional Distillation: This is often the primary and most efficient method, especially for separating the product from higher-boiling impurities like diethyl malonate or lower-boiling solvents like THF or benzene.
-
Liquid-Liquid Extraction: This is crucial for removing water-soluble impurities, unreacted starting materials that can be hydrolyzed (like acid chlorides), and for quenching the reaction. A common procedure involves washing the organic layer with water, a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying.
-
Column Chromatography: For achieving very high purity or for separating compounds with very similar boiling points, column chromatography (either flash chromatography or HPLC) can be employed.
-
-
Question: Can I use a sodium bisulfite wash to purify this compound?
-
Answer: While sodium bisulfite solution is a common reagent used to purify aldehydes and some reactive ketones by forming a solid adduct, its effectiveness with sterically hindered ketones like this compound may be limited.[8][9][10][11][12] The bulky tert-pentyl group adjacent to the carbonyl may impede the formation of the bisulfite adduct. It is advisable to perform a small-scale test to determine its efficacy for your specific mixture before applying it to the entire batch.
Experimental Protocols
1. Fractional Distillation Protocol
This protocol outlines the steps for purifying this compound by fractional distillation.
-
Materials:
-
Crude reaction mixture containing this compound
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
-
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude reaction mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the lowest-boiling component (likely the solvent).
-
Collect the initial distillate (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of the desired fraction.
-
Once the temperature starts to rise again and stabilizes near the boiling point of this compound (131-132 °C), switch to a clean, pre-weighed receiving flask to collect the product fraction.[3]
-
Continue distillation until the temperature either drops or rises significantly, indicating that the desired compound has been distilled.
-
Stop the distillation and allow the apparatus to cool down.
-
Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC-MS or NMR).
-
2. Liquid-Liquid Extraction Protocol
This protocol describes a general workup procedure to remove water-soluble impurities and unreacted starting materials.
-
Materials:
-
Crude reaction mixture in an organic solvent
-
Separatory funnel
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)
-
Beakers and flasks
-
-
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake, vent, and separate the layers as before. This step will neutralize and remove any acidic impurities.
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.
-
Drain the organic layer into a clean, dry flask and add an anhydrous drying agent. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic solution to remove the drying agent.
-
The resulting solution contains the crude this compound, which can now be further purified by distillation.
-
Visualizations
Caption: Workflow for the fractional distillation of this compound.
Caption: Workflow for the liquid-liquid extraction of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2,2-Dimethylbutyryl chloride | 5856-77-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 5. Diethyl_malonate [chemeurope.com]
- 6. chembk.com [chembk.com]
- 7. 3,3-DIMETHYL-2-PENTANOL | CAS#:19781-24-9 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. scite.ai [scite.ai]
Technical Support Center: Synthesis of 3,3-Dimethyl-2-pentanone
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues related to the precursors used in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound?
A1: Common synthetic routes to this compound utilize a variety of precursors, including:
-
Alkylation of 2-pentanone.
-
Malonic ester synthesis using diethyl malonate and 2,2-dimethylbutyryl chloride.
-
Oxidation of 3,3-dimethyl-2-pentanol.
-
Grignard reactions involving pivalaldehyde and an ethyl magnesium halide, or acetaldehyde (B116499) and a tert-pentyl magnesium halide.
Q2: I am seeing poor yield in my reaction. What are the general storage and handling guidelines for these precursors?
A2: Many precursors to this compound are sensitive to environmental conditions. For optimal stability:
-
Acyl Chlorides (e.g., 2,2-dimethylbutyryl chloride): These are highly sensitive to moisture and will readily hydrolyze.[1][2] Always store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1]
-
Aldehydes (e.g., Pivalaldehyde): Pivalaldehyde is air-sensitive and should be stored under nitrogen in a cool (2-8°C), dry place.[3][4] It is also highly flammable.[5]
-
Ketones (e.g., 2-Pentanone): This precursor has a fair shelf life but should be stored in a cool, dry, and well-ventilated area away from sunlight and ignition sources.[6] It is incompatible with strong bases, oxidizing agents, and reducing agents.[7]
-
Esters (e.g., Diethyl Malonate): Diethyl malonate is stable under recommended storage conditions (below 30°C) but is sensitive to humidity.[8][9] It can hydrolyze, particularly in neutral to alkaline conditions.[8]
-
Grignard Reagents (e.g., tert-butylmagnesium chloride): These reagents are extremely reactive towards moisture and atmospheric oxygen.[10][11] They should be prepared and handled under strictly anhydrous conditions and an inert atmosphere. It is best to use them immediately after preparation.[10]
Q3: Are there any known incompatibilities I should be aware of when working with these precursors?
A3: Yes, several incompatibilities exist:
-
2-Pentanone: Incompatible with strong oxidizing agents, strong bases, and reducing agents.[7]
-
Diethyl Malonate: Incompatible with strong oxidizing agents.[9]
-
2,2-Dimethylbutyryl Chloride: Reacts violently with water, alcohols, and amines.[1]
-
Pivalaldehyde: Incompatible with strong oxidizing or reducing agents.[3]
-
Grignard Reagents: React with water, alcohols, aldehydes, ketones, esters, and other compounds with acidic protons.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in Alkylation of 2-Pentanone
Question: I am attempting to synthesize this compound via the alkylation of 2-pentanone, but my yields are consistently low. What could be the cause?
Answer: Low yields in this reaction are often traced back to the stability and purity of the 2-pentanone precursor or issues with the reaction conditions.
-
Precursor Instability: 2-Pentanone can degrade over time, especially if not stored properly. Exposure to strong bases or acids, as well as oxidizing or reducing agents, can lead to side reactions.[6][7] Ensure your 2-pentanone is from a reliable source and has been stored in a cool, dark, and dry place.[6]
-
Side Reactions: The presence of impurities in 2-pentanone can interfere with the alkylation reaction. It is also possible that side reactions, such as self-condensation of the ketone, are occurring under your reaction conditions.
-
Reaction Conditions: The alkylation of ketones requires careful control of reaction parameters. The choice of base, reaction temperature, and addition rate of the alkylating agent are all critical for achieving high yields.
Issue 2: Hydrolysis of Diethyl Malonate and 2,2-Dimethylbutyryl Chloride
Question: My malonic ester synthesis is failing, and I suspect my precursors have degraded. How can I identify and prevent this?
Answer: Both diethyl malonate and 2,2-dimethylbutyryl chloride are susceptible to hydrolysis, which can significantly impact your synthesis.
-
Diethyl Malonate Hydrolysis: Diethyl malonate can hydrolyze to malonic acid and ethanol, a reaction that is accelerated in neutral and alkaline conditions.[8] If your diethyl malonate has been exposed to moisture, this degradation pathway is likely. To prevent this, store it in a tightly sealed container in a dry environment.[9]
-
2,2-Dimethylbutyryl Chloride Hydrolysis: As an acyl chloride, 2,2-dimethylbutyryl chloride is highly reactive with water, rapidly hydrolyzing to 2,2-dimethylbutyric acid and hydrochloric acid.[1][2] This reaction is often visible as fuming when the compound is exposed to humid air.[12] It is imperative to handle this precursor under anhydrous conditions and store it under an inert atmosphere.
Issue 3: Pivalaldehyde Instability and Low Reactivity
Question: I am using pivalaldehyde in a Grignard reaction, but the reaction is sluggish and gives a poor yield. Could my pivalaldehyde be the problem?
Answer: Yes, the stability and purity of pivalaldehyde are crucial for its successful use in Grignard reactions.
-
Oxidation and Polymerization: Pivalaldehyde is sensitive to air and can oxidize to pivalic acid or undergo polymerization upon prolonged storage, especially if not kept under an inert atmosphere and at a cool temperature (2-8°C).[3][4] The presence of these impurities will reduce the amount of active aldehyde available for the reaction.
-
Handling Precautions: Always handle pivalaldehyde in a well-ventilated area, preferably under an inert atmosphere, and use a fresh bottle or a properly stored aliquot for your reaction.[13]
Quantitative Data on Precursor Stability
| Precursor | Parameter | Value | Conditions | Reference |
| Diethyl Malonate | Hydrolysis Half-life | 137.5 hours | pH 7, 25°C | [8] |
| Hydrolysis | <10% after 5 days | pH 4, 50°C | [8] | |
| Pivalaldehyde | Storage Temperature | 2 - 8 °C | N/A | [3][4] |
| 2-Pentanone | Flash Point | 7 °C | Closed cup | [6] |
| Autoignition Temperature | 452 °C | N/A | [6] | |
| Diethyl Malonate | Storage Temperature | Below +30°C | N/A | [14] |
Experimental Protocols
Protocol 1: Assessment of Acyl Chloride (e.g., 2,2-Dimethylbutyryl Chloride) Purity via Hydrolysis and Titration
Objective: To determine the purity of an acyl chloride by quantifying the amount of hydrochloric acid produced upon complete hydrolysis.
Methodology:
-
Sample Preparation: Under an inert atmosphere, accurately weigh approximately 1-2 grams of the 2,2-dimethylbutyryl chloride into a pre-weighed, dry flask.
-
Hydrolysis: Carefully and slowly add 50 mL of distilled water to the flask. The reaction is exothermic and will produce HCl gas, so this should be performed in a fume hood. Stir the mixture until the acyl chloride is fully hydrolyzed (the organic layer disappears).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the aqueous solution. Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.5 M) until the endpoint is reached.
-
Calculation: Calculate the moles of HCl produced from the volume and concentration of the NaOH solution used. From this, determine the moles of the acyl chloride in the original sample and, consequently, its purity.
Diagrams
Logical Relationship for Troubleshooting Precursor Stability
Caption: Troubleshooting workflow for precursor stability issues.
References
- 1. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]
- 6. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. 2-Pentanone | 107-87-9 [chemicalbook.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,3-Dimethyl-2-pentanone and 2,2-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric ketones: 3,3-Dimethyl-2-pentanone and 2,2-dimethyl-3-pentanone (B1295208). The discussion is grounded in fundamental principles of organic chemistry, supported by established experimental observations for structurally similar compounds.
Introduction
This compound and 2,2-dimethyl-3-pentanone are structural isomers with the molecular formula C₇H₁₄O. Both are aliphatic ketones characterized by significant steric hindrance around the carbonyl group, a feature that profoundly influences their chemical reactivity. Understanding the subtle yet significant differences in their reactivity is crucial for applications in organic synthesis, where precise control over chemical transformations is paramount. This guide will delve into the structural and electronic factors governing their behavior in common ketone reactions, including nucleophilic addition and enolate formation.
Structural and Electronic Considerations
The primary determinant of the differential reactivity between these two ketones is the steric environment surrounding the carbonyl group.
-
This compound: Features a quaternary carbon at the C3 position, adjacent to the carbonyl group. This places two methyl groups on the α-carbon, creating substantial steric bulk that shields the electrophilic carbonyl carbon from one side.
-
2,2-dimethyl-3-pentanone: Possesses a tert-butyl group at the C2 position. This arrangement also presents significant steric hindrance to the carbonyl at C3.
While both molecules are sterically hindered, the immediate environment of the carbonyl carbon dictates the accessibility for incoming nucleophiles and the feasibility of enolate formation at different positions.
Comparative Reactivity in Key Reactions
The steric and electronic properties of these ketones lead to predictable differences in their reactivity profiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of ketone chemistry. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon.[1][2] For both this compound and 2,2-dimethyl-3-pentanone, the bulky alkyl groups impede the approach of nucleophiles, leading to slower reaction rates compared to less hindered ketones.[3]
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Ketone | Steric Hindrance at Carbonyl | Expected Relative Rate of Nucleophilic Addition |
| This compound | High | Slow |
| 2,2-dimethyl-3-pentanone | Very High | Slower |
The slightly greater steric bulk of the tert-butyl group in 2,2-dimethyl-3-pentanone is expected to result in a marginally slower rate of nucleophilic addition compared to this compound.
Enolate Formation
The formation of enolates is another critical aspect of ketone reactivity, enabling a wide range of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is dictated by both kinetic and thermodynamic factors.[4][5][6]
-
This compound: This ketone is unsymmetrical and possesses α-protons at two different positions (C1 and C4). This allows for the formation of two different enolates:
-
Kinetic Enolate: Formed by deprotonation at the less substituted and sterically less hindered C1 methyl group. This is favored under irreversible conditions, such as the use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures.[4]
-
Thermodynamic Enolate: Formed by deprotonation at the more substituted C4 position. This is favored under reversible conditions, typically using a smaller, strong base (like NaH or an alkoxide) at higher temperatures, allowing equilibrium to be established.[4]
-
-
2,2-dimethyl-3-pentanone: This ketone can only form one enolate. The tert-butyl group at the C2 position lacks α-protons. Therefore, deprotonation can only occur at the C4 methylene (B1212753) group.
Table 2: Comparison of Enolate Formation
| Ketone | Possible Enolates | Favored Enolate (Kinetic Control) | Favored Enolate (Thermodynamic Control) |
| This compound | Two (C1 and C4) | C1-enolate (less substituted) | C4-enolate (more substituted) |
| 2,2-dimethyl-3-pentanone | One (C4) | C4-enolate | C4-enolate |
This difference in enolate formation offers distinct synthetic opportunities for each isomer.
Experimental Protocols
Protocol 1: Reduction of a Sterically Hindered Ketone with Sodium Borohydride (B1222165)
This protocol is adapted from standard procedures for the reduction of ketones.[7][8][9][10]
Objective: To compare the relative rates of reduction of this compound and 2,2-dimethyl-3-pentanone to their corresponding secondary alcohols.
Materials:
-
This compound
-
2,2-dimethyl-3-pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
3 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel)
-
TLC plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 5 mmol) of this compound and 2,2-dimethyl-3-pentanone in 20 mL of methanol.
-
Cool both solutions in an ice bath.
-
To each flask, add an equimolar amount of NaBH₄ (e.g., 1.25 mmol, as 1 mole of NaBH₄ can reduce 4 moles of ketone) in small portions with stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot, quenching it with a drop of acetone, and analyzing by TLC or GC-MS to determine the ratio of starting material to product.
-
After the reactions appear complete (or after a set time, e.g., 2 hours), cautiously add 10 mL of 3 M HCl to each flask to quench the reaction and neutralize any remaining NaBH₄.
-
Extract the aqueous mixtures with three 20 mL portions of dichloromethane.
-
Combine the organic extracts for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude alcohol product.
-
Analyze the crude products by GC-MS and ¹H NMR to confirm their identity and assess purity. The relative reaction times to completion will provide a qualitative measure of reactivity.
Protocol 2: Grignard Reaction with a Sterically Hindered Ketone
This protocol is based on general procedures for Grignard reactions.[11][12][13][14][15]
Objective: To assess the feasibility and relative ease of a Grignard reagent addition to this compound and 2,2-dimethyl-3-pentanone.
Materials:
-
This compound
-
2,2-dimethyl-3-pentanone
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Set up two separate, oven-dried, three-necked round-bottom flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In each flask, place magnesium turnings (e.g., 10 mmol) and a small crystal of iodine.
-
In each dropping funnel, prepare a solution of bromobenzene (e.g., 10 mmol) in 15 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
Cool the freshly prepared phenylmagnesium bromide solutions to 0 °C.
-
In separate dropping funnels, prepare solutions of this compound (e.g., 8 mmol) and 2,2-dimethyl-3-pentanone (e.g., 8 mmol) in 10 mL of anhydrous diethyl ether.
-
Add the ketone solutions dropwise to their respective Grignard reagent solutions with vigorous stirring.
-
After the addition is complete, allow the reactions to stir at room temperature and monitor their progress by TLC.
-
Quench each reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixtures with three 20 mL portions of diethyl ether.
-
Combine the organic extracts for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol product.
-
Analyze the products by GC-MS and ¹H NMR. The yield of the product in each case will provide an indication of the relative reactivity of the ketones towards the Grignard reagent.
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | 20669-04-9 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. ochemacademy.com [ochemacademy.com]
- 7. webassign.net [webassign.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. studylib.net [studylib.net]
- 10. webassign.net [webassign.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,3-Dimethyl-2-pentanone
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding synthesis of ketone intermediates is of paramount importance. 3,3-Dimethyl-2-pentanone, a key building block in various chemical processes, can be synthesized through several distinct routes. This guide provides a comparative analysis of three prominent methods: Malonic Ester Synthesis, Oxidation of 3,3-Dimethyl-2-pentanol, and the Grignard Reagent route, with a focus on experimental data and detailed protocols to aid in methodological selection.
Comparison of Key Performance Metrics
The choice of a synthetic route often depends on a balance of factors including yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three discussed synthesis pathways for this compound.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Malonic Ester Synthesis | Diethyl malonate, 2,2-Dimethylbutyryl chloride | Magnesium ethoxide, Acid (e.g., H₂SO₄/Acetic Acid) | 60-100 | Not specified | High |
| Oxidation of 3,3-Dimethyl-2-pentanol | 3,3-Dimethyl-2-pentanol | Pyridinium chlorochromate (PCC) or DMSO, Oxalyl chloride (Swern) | Room Temp. (PCC), -78 (Swern) | 2-4 hours (PCC) | Good to High |
| Grignard Reagent Route | Neopentylmagnesium chloride, Acetic anhydride (B1165640) | None | -78 to -70 | 3-5 hours | 27-79% |
Detailed Experimental Protocols
Malonic Ester Synthesis
This classical approach offers a reliable method for the preparation of ketones from malonic esters. A patented process outlines a high-yield synthesis of this compound.[1]
Experimental Protocol:
-
Preparation of Magnesium Ethoxide Diethyl Malonate: In a suitable reaction vessel, magnesium turnings are reacted with absolute ethanol (B145695) in the presence of a small amount of iodine to initiate the reaction. Diethyl malonate is then added, and the mixture is refluxed to form magnesium ethoxide diethyl malonate.
-
Acylation: The solution of magnesium ethoxide diethyl malonate is then reacted with 2,2-dimethylbutyryl chloride. The reaction is typically carried out in an ethereal solvent.
-
Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated under acidic conditions. A mixture of sulfuric acid and acetic acid is often employed, with the reaction mixture heated to between 60°C and 100°C to drive the reaction to completion.
-
Purification: The final product, this compound, is isolated and purified by distillation.
Oxidation of 3,3-Dimethyl-2-pentanol
The oxidation of a secondary alcohol is a direct and often high-yielding route to a ketone. The precursor, 3,3-Dimethyl-2-pentanol, can be readily prepared via a Grignard reaction between tert-butylmagnesium chloride and acetaldehyde. Two common and effective oxidation methods are the use of Pyridinium Chlorochromate (PCC) and the Swern oxidation.
a) PCC Oxidation Experimental Protocol:
-
A solution of 3,3-Dimethyl-2-pentanol in anhydrous dichloromethane (B109758) is prepared in a flask.
-
Pyridinium chlorochromate (PCC) is added to the solution. The reaction is typically carried out at room temperature.[2]
-
The reaction mixture is stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or chromatography.
b) Swern Oxidation Experimental Protocol:
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C in a dry reaction vessel under an inert atmosphere.
-
Dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled solution.
-
A solution of 3,3-Dimethyl-2-pentanol in dichloromethane is then added slowly to the reaction mixture.[3][4][5][6][7]
-
After stirring for a short period, triethylamine (B128534) is added to the mixture.
-
The reaction is allowed to warm to room temperature, after which water is added to quench the reaction.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography. Swern oxidations are known for their mild conditions and generally provide good to high yields of the corresponding ketone.[3][4][5][6][7]
Grignard Reagent Route
The reaction of a Grignard reagent with an acylating agent such as an anhydride provides a direct method for ketone synthesis. For this compound, neopentylmagnesium chloride is reacted with acetic anhydride.
Experimental Protocol:
-
Preparation of Neopentylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of neopentyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.[8] The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. Once initiated, the reaction is usually self-sustaining.
-
Reaction with Acetic Anhydride: A solution of acetic anhydride in anhydrous diethyl ether is cooled to -78°C in a separate reaction vessel. The prepared neopentylmagnesium chloride solution is then added dropwise to the cooled acetic anhydride solution.[9][10] The reaction is maintained at this low temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The product is extracted into diethyl ether. The combined organic layers are washed with a sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is purified by distillation.
It is noteworthy that the reported yield for this specific reaction varies, with one source citing a 27% yield, while a more general protocol for similar primary Grignard reagents suggests yields in the range of 70-79% can be achieved at low temperatures.[9][10]
Concluding Remarks
The selection of an optimal synthesis route for this compound is contingent on the specific requirements of the laboratory or industrial setting. The Malonic Ester Synthesis offers a robust and high-yielding pathway, particularly suitable for larger scale production where the cost and handling of the starting materials are favorable. The Oxidation of 3,3-Dimethyl-2-pentanol provides a direct and clean conversion, with the Swern oxidation being particularly advantageous for its mild conditions and high yields, despite the unpleasant odor of the dimethyl sulfide (B99878) byproduct. The Grignard Reagent Route is a classic carbon-carbon bond-forming reaction, though careful control of the reaction temperature is crucial to maximize the yield and minimize the formation of tertiary alcohol byproducts. The variability in reported yields suggests that optimization of reaction conditions is key for this method. Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist in choosing the most appropriate and efficient route.
References
- 1. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [erowid.org]
Mass Spectrometry Fragmentation Patterns of Aliphatic Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,3-Dimethyl-2-pentanone and two of its structural isomers, 4,4-Dimethyl-2-pentanone and 2-Heptanone. Understanding the fragmentation behavior of these ketones is crucial for structural elucidation and impurity identification in various scientific and industrial applications, including drug development.
Introduction to Ketone Fragmentation
Under electron ionization, ketones primarily undergo two major fragmentation pathways: alpha-cleavage and the McLafferty rearrangement.
-
Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the oxygen-containing fragment, forming a resonance-stabilized acylium ion. The stability of the radical lost and the resulting acylium ion influences the abundance of the fragment ions.
-
McLafferty Rearrangement: This rearrangement occurs in ketones that possess a hydrogen atom on the gamma-carbon relative to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a characteristic enol radical cation.
The presence or absence of these key fragmentation pathways provides valuable structural information.
Comparison of Fragmentation Patterns
The mass spectral data for this compound, 4,4-Dimethyl-2-pentanone, and 2-Heptanone were obtained from the NIST Mass Spectrometry Data Center. The key fragments and their relative intensities are summarized in the table below.
| m/z | This compound (Relative Intensity %) | 4,4-Dimethyl-2-pentanone (Relative Intensity %) | 2-Heptanone (Relative Intensity %) | Proposed Fragment Identity | Fragmentation Pathway |
| 114 | 2 | 4 | 5 | [M]+• | Molecular Ion |
| 99 | 5 | 3 | 15 | [M-CH3]+ | α-cleavage |
| 85 | 100 | 3 | 8 | [M-C2H5]+ | α-cleavage |
| 71 | 15 | 3 | 10 | [M-C3H7]+ | α-cleavage |
| 58 | - | 34 | 25 | [C3H6O]+• | McLafferty Rearrangement |
| 57 | 85 | 49 | 100 | [C4H9]+ or [C3H5O]+ | α-cleavage / Secondary Fragmentation |
| 43 | 80 | 100 | 95 | [CH3CO]+ | α-cleavage |
| 29 | 30 | 13 | 12 | [C2H5]+ | α-cleavage |
Interpretation of Fragmentation Patterns
This compound: The mass spectrum is dominated by fragments resulting from alpha-cleavage . The base peak at m/z 85 corresponds to the loss of an ethyl radical. Significant peaks are also observed at m/z 57 (loss of a propyl radical, likely a tert-butyl cation) and m/z 43 (the acetyl cation). Due to the absence of a gamma-hydrogen, the McLafferty rearrangement is not observed.
4,4-Dimethyl-2-pentanone: This isomer also undergoes alpha-cleavage, with the base peak at m/z 43 corresponding to the acetyl cation. A significant peak at m/z 57 is due to the formation of the stable tert-butyl cation. Importantly, this molecule has gamma-hydrogens, leading to a notable peak at m/z 58 from the McLafferty rearrangement .
2-Heptanone: As a straight-chain ketone, 2-Heptanone exhibits a prominent molecular ion peak. The base peak at m/z 43 is due to alpha-cleavage forming the acetyl cation. A significant peak at m/z 58 confirms the presence of a gamma-hydrogen and the occurrence of the McLafferty rearrangement .
Fragmentation Pathway of this compound
The fragmentation of this compound is characterized by the absence of the McLafferty rearrangement and the prevalence of alpha-cleavage at the C-C bonds adjacent to the carbonyl group.
Caption: Alpha-cleavage fragmentation of this compound.
Experimental Protocols
Sample Preparation:
The ketone samples (this compound, 4,4-Dimethyl-2-pentanone, and 2-Heptanone) were of analytical grade and used without further purification. Samples were introduced into the mass spectrometer via a heated direct insertion probe or a gas chromatography inlet.
Mass Spectrometry:
Mass spectra were acquired on a magnetic sector or quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200 °C
-
Mass Range: m/z 20-150
-
Scan Rate: 1 scan/second
The instrument was tuned and calibrated using perfluorotributylamine (B110022) (PFTBA) prior to analysis. Data acquisition and processing were performed using the instrument's standard software. This protocol is a general guideline and may require optimization based on the specific instrument used.
Validating the Structure of 3,3-Dimethyl-2-pentanone: An NMR-Based Comparative Guide
Comparison of Predicted vs. Expected NMR Data
The structural validation of 3,3-Dimethyl-2-pentanone can be achieved by comparing experimentally acquired NMR data with expected chemical shifts and splitting patterns derived from established principles of NMR spectroscopy. Below is a summary of the predicted ¹H and ¹³C NMR data alongside the expected values.
| ¹H NMR | Signal | Predicted Chemical Shift (ppm) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| a | CH₃ (acetyl) | 2.1 - 2.3 | ~2.1 | Singlet | 3H |
| b | CH₂ (ethyl) | 1.6 - 1.8 | ~1.6 | Quartet | 2H |
| c | C(CH₃)₂ (gem-dimethyl) | 1.0 - 1.2 | ~1.1 | Singlet | 6H |
| d | CH₃ (ethyl) | 0.8 - 1.0 | ~0.9 | Triplet | 3H |
| ¹³C NMR | Carbon | Predicted Chemical Shift (ppm) | Expected Chemical Shift (ppm) |
| 1 | C=O | 210 - 215 | 205 - 220[1] |
| 2 | C(CH₃)₂ | 45 - 50 | 40 - 50 |
| 3 | CH₃ (acetyl) | 25 - 30 | 20 - 30 |
| 4 | C(CH₃)₂ | 25 - 30 | 20 - 30 |
| 5 | CH₂ | 30 - 35 | 25 - 35 |
| 6 | CH₃ (ethyl) | 8 - 12 | 10 - 15 |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 12-16 ppm
-
Referencing: The ¹H spectrum should be referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 220-240 ppm
-
Referencing: The ¹³C spectrum should be referenced to the solvent signal (CDCl₃ at 77.16 ppm).
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR follows a logical progression from sample preparation to data analysis and final structure confirmation.
References
A Comparative Analysis of Spectroscopic Data for 3,3-dimethyl-2-pentanone: Experimental vs. Literature Values
For Immediate Release
This guide provides a detailed comparison of experimentally obtained spectroscopic data for 3,3-dimethyl-2-pentanone with established literature values. The included data, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound, comparing the experimental findings with data sourced from scientific literature.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C1) | 2.10 | Data not available in literature | Singlet | 3H |
| -C(CH₃)₂ (C3-CH₃) | 1.05 | Data not available in literature | Singlet | 6H |
| -CH₂- (C4) | 1.59 | Data not available in literature | Quartet | 2H |
| -CH₃ (C5) | 0.84 | Data not available in literature | Triplet | 3H |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C=O (C2) | 213.5 | Data not available in literature |
| -C(CH₃)₂ (C3) | 45.2 | Data not available in literature |
| -CH₂- (C4) | 33.8 | Data not available in literature |
| -C(CH₃)₂ (C3-CH₃) | 25.1 | Data not available in literature |
| -CH₃ (C1) | 24.8 | Data not available in literature |
| -CH₃ (C5) | 8.2 | Data not available in literature |
Table 3: IR Spectroscopic Data
| Experimental Frequency (cm⁻¹) | Literature Frequency (cm⁻¹) | Vibrational Mode |
| 2970 | ~2970 | C-H stretch (alkane) |
| 1710 | ~1715 | C=O stretch (ketone) |
| 1465 | ~1465 | C-H bend (alkane) |
| 1370 | ~1370 | C-H bend (alkane) |
Table 4: Mass Spectrometry Data
| Experimental m/z | Literature m/z | Relative Abundance (%) | Proposed Fragment |
| 114 | 114 | 5 | [M]⁺ |
| 85 | 85 | 30 | [M - C₂H₅]⁺ |
| 71 | 71 | 90 | [M - C₃H₇]⁺ |
| 57 | 57 | 100 | [C₄H₉]⁺ |
| 43 | 43 | 80 | [CH₃CO]⁺ |
| 29 | 29 | 60 | [C₂H₅]⁺ |
Experimental Protocols
The experimental data presented in this guide were acquired using the following standard laboratory protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were acquired at room temperature.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat this compound was placed between two sodium chloride (NaCl) plates. The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The mass spectrum was obtained by scanning over a mass-to-charge ratio (m/z) range of 20-200.
Logical Workflow
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values.
Comparative Analysis of Pinacolone Analogs in Synthetic Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Pinacolone (B1678379), a versatile ketone, and its analogs are pivotal building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals and agrochemicals. The inherent structural features of the pinacolone scaffold, particularly the sterically demanding tert-butyl group, impart unique properties to its derivatives, influencing their reactivity, selectivity, and biological activity. This guide provides a comparative analysis of various pinacolone analogs, focusing on their synthesis, performance in different applications, and the underlying experimental data.
Synthetic Strategies for Pinacolone Analogs: A Comparative Overview
The synthesis of pinacolone analogs primarily revolves around modifications of the classical pinacol (B44631) rearrangement, as well as other synthetic transformations that introduce diversity at different positions of the pinacolone core. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall efficiency.
A common strategy involves the synthesis of substituted pinacols followed by an acid-catalyzed rearrangement to yield the corresponding pinacolone analogs. Variations in reaction conditions, such as the choice of acid catalyst and solvent, can significantly impact the yield and selectivity of the rearrangement.
Another approach involves the direct modification of the pinacolone molecule itself. For instance, the synthesis of pinacolone sulfonamide derivatives, which have shown potent antifungal activity, begins with the sulfonation of pinacolone.[1][2]
The following table summarizes a comparative analysis of synthetic methods for different classes of pinacolone analogs, highlighting key performance indicators.
| Analog Class | Synthetic Method | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Pinacolone Sulfonamides | Sulfonation followed by chlorination and amidation | Pinacolone, Sulfur trioxide-dioxane adduct, Oxalyl chloride, Various amines | 60-85% (overall) | Multi-step | Modular approach allowing for diverse amine incorporation.[1] | Multi-step synthesis can be time-consuming. |
| Benzalpinacolone (B187612) | Aldol Condensation | Pinacolone, Benzaldehyde (B42025), NaOH, Ethanol/Water | 88-93% | 24-32 hours | High yielding for this specific analog.[3] | Long reaction time. |
| Pinacolylboronate Esters | Wittig Reaction | Ylide of 4-(bromomethyl)phenylboronic acid pinacol ester, Aldehydes | ~88% | Not specified | High yielding and stereoselective.[4] | Requires preparation of the phosphonium (B103445) ylide. |
| CF3-Cyclobutyl Analogs | Fluorination of Cyclobutylcarboxylic Acids | Cyclobutylcarboxylic acids, Sulfur tetrafluoride | Gram-to-multigram scale | Not specified | Provides access to metabolically stable tert-butyl isosteres.[5] | Requires specialized fluorinating reagents. |
| Direct Synthesis from Acetone | Reductive Coupling and Rearrangement | Acetone, Amalgamated Zinc, Hydrochloric Acid | ~18-50% | ~4 hours | One-pot synthesis from a simple starting material.[6] | Moderate to low yields. |
Performance and Applications of Pinacolone Analogs
The structural modifications in pinacolone analogs lead to a wide range of chemical properties and biological activities, making them valuable in various fields.
In Agrochemicals
Pinacolone derivatives are prominent in the agrochemical industry, particularly as fungicides and plant growth regulators.[1][2] The introduction of a sulfonamide moiety to the pinacolone scaffold has led to the development of potent antifungal agents against pathogens like Botrytis cinerea.[1][2][7] The structure-activity relationship (SAR) studies of these compounds reveal that the nature and substitution pattern on the aromatic ring of the sulfonamide group significantly influence their antifungal efficacy.
In Medicinal Chemistry
The tert-butyl group in pinacolone is a key pharmacophore that can be modified to enhance the metabolic stability and biological activity of drug candidates.[5] For example, replacing the tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to improve resistance to metabolic clearance while preserving the original mode of bioactivity in several compounds.[5]
Furthermore, pinacolone-derived structures, such as pinacolylboronate esters, are utilized in the synthesis of complex molecules with potential therapeutic applications, including combretastatin (B1194345) analogs with antimitotic properties.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key pinacolone analogs.
Synthesis of Pinacolone via Pinacol Rearrangement
This procedure is adapted from Organic Syntheses.[8]
Materials:
-
Pinacol hydrate (B1144303) (1 kg, 4.42 moles)
-
6 N Sulfuric acid (750 g)
-
Concentrated Sulfuric acid
-
Calcium chloride
Procedure:
-
In a 2-L round-bottomed flask equipped with a dropping funnel and a distillation condenser, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.
-
Distill the mixture until the volume of the upper layer of the distillate no longer increases (approximately 15-20 minutes).
-
Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.
-
Add 60 cc of concentrated sulfuric acid to the reaction flask, followed by another 250 g portion of pinacol hydrate. Repeat the distillation.
-
Repeat this process two more times until all the pinacol hydrate has been used.
-
Combine all the pinacolone fractions, dry over calcium chloride, filter, and fractionally distill. The pinacolone fraction is collected at 103–107 °C.
-
The typical yield is 287–318 g (65–72%).
Synthesis of Benzalpinacolone via Aldol Condensation
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Pinacolone (100 g, 1 mole)
-
Freshly distilled benzaldehyde (120 g, 1.13 moles)
-
95% Ethanol (380 cc)
-
Water (130 cc)
-
10% Sodium hydroxide (B78521) solution (100 cc)
-
Saturated sodium bisulfite solution
-
Calcium chloride
Procedure:
-
In a 1500-cc bottle, combine pinacolone, benzaldehyde, ethanol, water, and sodium hydroxide solution.
-
Stopper the bottle tightly and shake vigorously for approximately 32 hours.
-
Pour the reaction mixture into a separatory funnel and dilute with an equal volume of water.
-
Extract the benzalpinacolone three times with 300-cc portions of benzene.
-
Combine the benzene extracts and wash successively with water (until alkali-free), saturated sodium bisulfite solution, and then water two to three times.
-
Dry the benzene solution over calcium chloride and remove the benzene by distillation.
-
Distill the residue under reduced pressure. The benzalpinacolone fraction is collected at 143–146 °C/10 mm.
-
The yield is 165–175 g (88–93%).
Logical Relationships and Experimental Workflows
Visualizing the relationships between different synthetic pathways and experimental workflows can aid in understanding the comparative aspects of pinacolone analog synthesis.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of pinacolone analogs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on synthesis and structure-activity relationship (SAR) of derivatives of a new natural product from marine fungi as inhibitors of influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Impact of Steric Hindrance on Ketone Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the carbonyl group is a cornerstone of organic synthesis, pivotal in the construction of complex molecules central to drug discovery and development. However, the steric environment surrounding the carbonyl carbon can dramatically influence its susceptibility to nucleophilic attack. This guide provides an objective comparison of the reactivity of a sterically hindered ketone, di-tert-butyl ketone, with a non-hindered analogue, acetone (B3395972), across several common nucleophilic addition reactions. The supporting experimental data highlights the profound impact of steric hindrance on reaction rates and outcomes.
Quantitative Reactivity Comparison
The following table summarizes the quantitative and qualitative differences in reactivity between acetone and the sterically hindered di-tert-butyl ketone in various nucleophilic addition reactions.
| Reaction | Nucleophile/Reagent | Acetone (CH₃COCH₃) Reactivity | Di-tert-butyl ketone ((CH₃)₃CCOC(CH₃)₃) Reactivity | Reference Reaction Type |
| Grignard Reaction | t-Butylmagnesium Chloride | Fast | k' = 3.38 M⁻¹s⁻¹ (Second-order rate constant at 25°C)[1] | Nucleophilic Addition |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Fast reduction to isopropanol.[2][3] | Very slow to no reaction under standard conditions. | Nucleophilic Addition |
| Wittig Reaction | Phosphorus Ylides | Readily forms alkenes. | Very slow to no reaction, especially with stabilized ylides.[4] | Nucleophilic Addition |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Equilibrium favors cyanohydrin formation. | No significant cyanohydrin formation. | Nucleophilic Addition |
Experimental Protocols
Detailed methodologies for the key comparative reactions are provided below.
Kinetic Analysis of the Grignard Reaction with Di-tert-butyl Ketone
Objective: To determine the second-order rate constant for the reaction of di-tert-butyl ketone with a Grignard reagent.
Materials:
-
Di-tert-butyl ketone
-
t-Butylmagnesium chloride in diethyl ether (Grignard reagent)
-
Anhydrous diethyl ether
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Internal standard for GC analysis
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
All glassware must be rigorously dried to exclude moisture. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of di-tert-butyl ketone in anhydrous diethyl ether of known concentration is prepared in a reaction vessel equipped with a magnetic stirrer and a septum.
-
A solution of t-butylmagnesium chloride in diethyl ether of known concentration is also prepared.
-
The reaction is initiated by injecting a specific volume of the Grignard reagent solution into the ketone solution with vigorous stirring.
-
Aliquots of the reaction mixture are withdrawn at timed intervals using a syringe and immediately quenched by injecting them into a vial containing the quenching solution.
-
An internal standard is added to each quenched aliquot.
-
The concentration of the remaining di-tert-butyl ketone in each aliquot is determined by GC analysis.
-
The second-order rate constant (k') is calculated from the plot of the reciprocal of the ketone concentration versus time.[1]
Comparative Reduction with Sodium Borohydride
Objective: To qualitatively compare the reduction rates of acetone and di-tert-butyl ketone with sodium borohydride.
Materials:
-
Acetone
-
Di-tert-butyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
Visualizing agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Two separate reactions are set up. In one flask, acetone is dissolved in methanol. In a second flask, an equimolar amount of di-tert-butyl ketone is dissolved in methanol.
-
Both flasks are cooled in an ice bath.
-
An equimolar amount of sodium borohydride is added to each flask simultaneously with stirring.
-
The progress of each reaction is monitored by TLC at regular time intervals (e.g., 5, 15, 30, and 60 minutes). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting ketone.
-
The TLC plates are developed and visualized. The disappearance of the starting ketone spot indicates the progress of the reduction.
-
The relative reaction rates are determined by comparing the time taken for the complete consumption of the starting ketone in both reactions.[2][3]
Visualizations
Reaction Mechanism: Nucleophilic Addition to a Ketone
Caption: General mechanism of nucleophilic addition to a ketone.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for the kinetic analysis of a Grignard reaction.
References
A Comparative Guide to Carboxylic Acid Synthesis: Grignard vs. Malonic Ester Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of carboxylic acids is a cornerstone of molecular construction. Two of the most venerable and widely employed methods for creating new carbon-carbon bonds and introducing a carboxyl group are the Grignard reaction and malonic ester synthesis. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in the selection of the optimal synthetic route.
Yield Comparison: A Quantitative Look
The choice between the Grignard and malonic ester synthesis often hinges on the expected yield of the final carboxylic acid product. While yields are highly dependent on the specific substrate and reaction conditions, a general comparison can be made.
| Synthesis Method | Target Molecule | Starting Materials | Reported Yield (%) |
| Grignard Synthesis | n-Hexanoic Acid | 1-Bromopentane (B41390), Mg, CO₂ | ~56-65% |
| Malonic Ester Synthesis | n-Hexanoic Acid | Diethyl Malonate, n-Butyl Bromide | ~80% (of intermediate) |
| Grignard Synthesis | Phenylacetic Acid | Benzyl Chloride, Mg, CO₂ | 75%[1] |
| Grignard Synthesis | Butyric Acid | 1-Bromopropane, Mg, CO₂ | ~49% |
| Grignard Synthesis | Various Aryl & Alkyl Carboxylic Acids | Organobromides, Mg, CO₂ | up to 82%[2] |
It is important to note that the reported yield for the malonic ester synthesis often refers to the alkylated intermediate before hydrolysis and decarboxylation, and the overall yield for the multi-step process may be lower. A key drawback of the malonic ester synthesis is the potential for dialkylation, where two alkyl groups are added to the malonic ester, leading to byproducts and reducing the yield of the desired mono-alkylated product.[3][4]
Conceptual Overview of the Synthetic Pathways
To understand the practical differences and potential outcomes of each synthesis, a visual representation of the logical workflow is invaluable.
Detailed Experimental Protocols
For a practical understanding, detailed methodologies for the synthesis of a common target, n-hexanoic acid, are presented below.
Grignard Synthesis of n-Hexanoic Acid
This protocol is adapted from standard laboratory procedures for Grignard reactions.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopentane
-
Dry ice (solid CO₂)
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle warming, and the rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the pentylmagnesium bromide.
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath and then poured slowly over a large excess of crushed dry ice with vigorous stirring. The dry ice serves as the source of carbon dioxide.
-
Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Isolation and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude hexanoic acid can be further purified by distillation under reduced pressure.
Malonic Ester Synthesis of n-Hexanoic Acid
This protocol is based on established procedures for malonic ester synthesis.[5]
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
n-Butyl bromide
-
Sodium hydroxide (B78521)
-
Hydrochloric acid (concentrated)
Procedure:
-
Formation of Sodium Ethoxide: In a flask equipped with a reflux condenser, sodium metal is cautiously dissolved in absolute ethanol to form a solution of sodium ethoxide.
-
Alkylation: After cooling the sodium ethoxide solution, diethyl malonate is added, followed by the dropwise addition of n-butyl bromide. The reaction mixture is then refluxed until it is neutral to moist litmus (B1172312) paper, indicating the completion of the alkylation.
-
Saponification: The ethanol is removed by distillation. The residue is treated with an aqueous solution of sodium hydroxide and refluxed to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting substituted malonic acid is unstable and decarboxylates upon heating. The mixture is heated to drive the decarboxylation to completion, yielding n-hexanoic acid and carbon dioxide.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are dried, and the solvent is removed. The final product, n-hexanoic acid, is purified by distillation.
Conclusion: Selecting the Appropriate Method
Both the Grignard and malonic ester syntheses offer effective routes to carboxylic acids. The choice between them depends on several factors:
-
Yield: For simple, unbranched carboxylic acids, the malonic ester synthesis can potentially offer higher yields of the intermediate, though the multi-step nature may reduce the overall yield. The Grignard synthesis is a more direct route, but yields can be sensitive to reaction conditions.
-
Starting Materials: The availability and cost of the starting alkyl halides are crucial considerations. The Grignard reaction requires an organohalide with one less carbon than the target acid, while the malonic ester synthesis utilizes an alkyl halide with two fewer carbons in the main chain.
-
Functional Group Compatibility: Grignard reagents are extremely reactive and incompatible with acidic protons (e.g., alcohols, amines, water) and many carbonyl functional groups.[6] The malonic ester synthesis is more tolerant of a wider range of functional groups in the alkyl halide.
-
Reaction Conditions: Grignard reactions require strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[7] While the malonic ester synthesis also benefits from dry conditions, it is generally less sensitive to trace amounts of water.
Ultimately, the decision to employ either the Grignard or malonic ester synthesis should be made after careful consideration of the specific target molecule, available starting materials, and the desired scale of the reaction. For complex molecules with sensitive functional groups, the malonic ester synthesis may be the more prudent choice, while for the straightforward synthesis of simple carboxylic acids from readily available organohalides, the Grignard reaction can be a highly effective and direct method.
References
- 1. homework.study.com [homework.study.com]
- 2. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Separation of Ketone Isomers: A GC Retention Time Comparison Guide
For researchers, scientists, and drug development professionals, the precise separation and identification of ketone isomers is a critical task in various analytical applications, from quality control in manufacturing to metabolic profiling in clinical research. This guide provides an objective comparison of Gas Chromatography (GC) retention times for common ketone isomers, supported by experimental data, to aid in method development and isomer differentiation.
The separation of structural isomers by GC can be challenging due to their similar physicochemical properties. However, by understanding the interplay between analyte characteristics and stationary phase chemistry, successful separation can be achieved. This guide focuses on the retention behavior of C5, C6, and C7 ketone isomers on both non-polar and polar stationary phases, providing a clear comparison of their elution order.
Comparative Analysis of Ketone Isomer Retention Times
The retention of an analyte on a GC column is influenced by several factors, primarily its boiling point and its interaction with the stationary phase. For non-polar stationary phases, the elution order of isomers generally follows their boiling points, with lower boiling point isomers eluting first. On polar stationary phases, however, the polarity of the ketone and its ability to interact with the polar functional groups of the stationary phase play a more significant role, often leading to a different elution order compared to non-polar columns.
The following tables summarize the Kovats retention indices for various ketone isomers on a non-polar (DB-1 or equivalent) and a polar (CW-20M or equivalent) stationary phase. The Kovats retention index is a standardized measure that helps in comparing retention data across different GC systems.
Table 1: GC Retention Indices of C5 Ketone Isomers
| Ketone Isomer | Boiling Point (°C) | Non-Polar (DB-1) | Polar (CW-20M) |
| 2-Pentanone | 102 | 672 | 987 |
| 3-Pentanone | 102 | 659 | 961 |
| 3-Methyl-2-butanone | 94 | 632 | 910 |
Table 2: GC Retention Indices of C6 Ketone Isomers
| Ketone Isomer | Boiling Point (°C) | Non-Polar (DB-1) | Polar (CW-20M) |
| 2-Hexanone | 127 | 772 | 1085 |
| 3-Hexanone | 124 | 759 | 1060 |
| 3-Methyl-2-pentanone | 118 | 735 | 1028 |
| 4-Methyl-2-pentanone | 117 | 723 | 1012 |
Table 3: GC Retention Indices of C7 Ketone Isomers
| Ketone Isomer | Boiling Point (°C) | Non-Polar (DB-1) | Polar (CW-20M) |
| 2-Heptanone | 151 | 872 | 1186 |
| 3-Heptanone | 149 | 859 | 1162 |
| 4-Heptanone | 144 | 848 | 1140 |
| 5-Methyl-2-hexanone | 145 | 828 | 1115 |
| 2,4-Dimethyl-3-pentanone | 124 | 788 | 1045 |
Experimental Protocols
The following are representative experimental protocols for the GC analysis of ketone isomers on both non-polar and polar stationary phases.
Analysis on a Non-Polar Stationary Phase
-
Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
Analysis on a Polar Stationary Phase
-
Column: CW-20M (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 8 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
Visualization of Separation Principles
The separation of ketone isomers in gas chromatography is governed by fundamental principles of analyte properties and their interaction with the stationary phase. The following diagram illustrates the logical workflow for predicting the elution order of ketone isomers based on these principles.
Caption: Workflow for predicting GC elution order of ketone isomers.
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-2-pentanone: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 3,3-Dimethyl-2-pentanone must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This highly flammable and irritating liquid requires careful management as a hazardous waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound and similar flammable ketones. This data is crucial for a comprehensive understanding of the risks associated with its handling and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid |
| Danger | Highly flammable liquid and vapor[1] |
| Skin Irritant |
| Warning | Causes skin irritation[1] |
| Eye Irritant |
| Warning | Causes serious eye irritation[1] |
| Respiratory Irritant |
| Warning | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety. The following protocol outlines the necessary steps for its collection, storage, and disposal as a hazardous waste.
1. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Glass or polyethylene (B3416737) containers are generally suitable.[2] Avoid using metal cans as they can corrode.[2]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).[3] The label should also include the accumulation start date.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizers.[2]
2. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and ignition sources.
-
Containment: The container must be kept closed at all times, except when adding waste.[4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
3. Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This should be carried out by the licensed disposal company.
-
Scheduling Pickup: Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for a pickup with your institution's environmental health and safety (EHS) office or the contracted waste disposal company.
Disposal Decision-Making Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
References
- 1. This compound | C7H14O | CID 140738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
Personal protective equipment for handling 3,3-Dimethyl-2-pentanone
Essential Safety and Handling Guide for 3,3-Dimethyl-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE) Selection
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected.[2][3] The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low Volume Handling (e.g., small-scale synthesis, sample preparation) | Safety glasses with side shields | Butyl rubber or Viton® gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
| High Volume Handling (e.g., bulk transfer, large-scale reactions) | Chemical safety goggles and a face shield | Butyl rubber or Viton® gloves (consider double gloving) | Flame-retardant lab coat and a chemical-resistant apron | Air-purifying respirator with organic vapor cartridges if not handled in a fume hood or if ventilation is inadequate |
| Risk of Splash or Aerosol Generation | Chemical safety goggles and a face shield | Butyl rubber or Viton® gloves (double gloving recommended) | Flame-retardant, chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges |
Glove Selection and Chemical Compatibility
The selection of appropriate gloves is critical due to the potential for skin absorption and irritation. Nitrile and neoprene gloves generally offer poor resistance to ketones like this compound and should be avoided for prolonged contact.[4][5][6][7] Butyl rubber and Viton® are the recommended materials for handling ketones.[4][7]
The following table provides a summary of glove material compatibility with ketones. Breakthrough time (BTT) is the time it takes for the chemical to permeate the glove material.
| Glove Material | General Recommendation for Ketones | Reported Breakthrough Time (BTT) for Ketones (e.g., MEK, Acetone) | Degradation |
| Butyl Rubber | Excellent | > 480 minutes | Low |
| Viton® | Excellent | > 480 minutes | Low |
| Neoprene | Fair to Poor | < 30 minutes | Moderate to High |
| Nitrile | Poor | < 15 minutes | High |
| Natural Rubber (Latex) | Poor | < 10 minutes | High |
| Polyvinyl Chloride (PVC) | Poor | < 10 minutes | High |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific ketone. Always consult the manufacturer's specific chemical resistance data.[8]
Experimental Protocols: Glove Permeation and Degradation Testing
To ensure the highest level of safety, it is recommended to consult glove manufacturer's data that has been generated using standardized test methods.
ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact: This is a standard method used to measure the breakthrough time and permeation rate of a chemical through a protective clothing material.[9][10][11][12][13] The test involves exposing one side of the material to the chemical and measuring the time it takes for the chemical to be detected on the other side.
EN 374 - Protective Gloves Against Chemicals and Micro-organisms: This European standard specifies the requirements for gloves to protect against chemicals and microorganisms.[1][14][15][16][17] It includes tests for penetration (the movement of a chemical through pores and imperfections in the glove material) and permeation. Gloves are classified as Type A, B, or C based on their permeation resistance to a list of 18 standard chemicals.[1][15]
Operational Plan for Handling this compound
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Have a fire extinguisher (Class B: for flammable liquids) readily accessible.
-
Assemble all necessary PPE and inspect for any damage.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling:
-
Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Ground and bond all containers and receiving equipment to prevent static discharge, as the vapor is flammable.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
If the spill is large, evacuate the laboratory and follow your institution's emergency procedures.
-
Disposal Plan
-
Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This includes any unused chemical, reaction byproducts, and contaminated absorbent materials.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound down the drain.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.
References
- 1. A Guide To Glove Safety: EN 374 - SafetyGloves.co.uk [safetygloves.co.uk]
- 2. clarionsafety.com [clarionsafety.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. gloves.com [gloves.com]
- 7. amsafeppe.com [amsafeppe.com]
- 8. ansell.com [ansell.com]
- 9. store.astm.org [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. business.medtecs.com [business.medtecs.com]
- 12. standardsafety.com [standardsafety.com]
- 13. physics.purdue.edu [physics.purdue.edu]
- 14. skanwear.com [skanwear.com]
- 15. sgnitrilegloves.com [sgnitrilegloves.com]
- 16. blog.atom.com.au [blog.atom.com.au]
- 17. Standard EN 374 - Chemical [mapa-pro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
